molecular formula C8H5F2N B1583466 2,5-Difluorophenylacetonitrile CAS No. 69584-87-8

2,5-Difluorophenylacetonitrile

Numéro de catalogue: B1583466
Numéro CAS: 69584-87-8
Poids moléculaire: 153.13 g/mol
Clé InChI: UIMMFRUOZOWROM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Difluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H5F2N and its molecular weight is 153.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,5-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMMFRUOZOWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219851
Record name (2,5-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69584-87-8
Record name 2,5-Difluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69584-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluorophenyl)acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069584878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,5-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-difluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,5-Difluorophenyl)acetonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7BC2T9854
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and characterization of 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Difluorophenylacetonitrile

Abstract: This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (CAS 69584-87-8), a key intermediate in the development of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] We delve into the prevalent synthetic methodologies, offering a detailed, field-tested protocol for its preparation via nucleophilic substitution. Furthermore, this document outlines the essential analytical techniques required to verify the compound's identity, purity, and structural integrity, making it an indispensable resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Importance

This compound, a derivative of acetonitrile and a member of the halogenated aromatics class, is a strategically important building block in organic synthesis.[1] Its molecular structure, featuring a difluorinated benzene ring attached to a cyanomethyl group, imparts unique electronic properties and metabolic stability to target molecules.[1] This makes it a valued precursor in the synthesis of bioactive compounds where enhanced potency and pharmacokinetic profiles are desired.[1]

Physically, it is a clear, colorless to yellow liquid with a molecular formula of C₈H₅F₂N and a molecular weight of 153.13 g/mol .[3][4] The presence of the nitrile functional group and the fluorine atoms makes this compound a versatile substrate for a wide array of chemical transformations.

Methodologies for Synthesis: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. We will discuss three primary routes, each with distinct mechanistic underpinnings.

Nucleophilic Substitution: The Workhorse Route

The most direct and industrially favored method is the nucleophilic substitution reaction between a 2,5-difluorobenzyl halide and an alkali metal cyanide. This reaction proceeds via a classic Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing the halide (typically bromide or chloride) from the benzylic carbon.

The rationale for this pathway's popularity lies in its efficiency, relatively mild conditions, and the high availability of the requisite precursors like 2,5-Difluorobenzyl bromide. The reaction is typically conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.[1]

The Sandmeyer Reaction: An Alternative from Anilines

For scenarios where 2,5-difluoroaniline is a more accessible starting material, the Sandmeyer reaction offers a powerful alternative.[5][6] This classic transformation converts an aromatic amino group into a wide range of functionalities, including the nitrile group.[7][8] The process is a two-step sequence:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive.

  • Cyanation: The diazonium salt is then reacted with copper(I) cyanide (CuCN). The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by the cyanide, with the evolution of nitrogen gas.[5]

While elegant, this method requires careful temperature control during the diazotization step, as diazonium salts can be unstable.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Modern organic synthesis offers a third route through palladium-catalyzed cyanation.[9] This method couples an aryl halide (e.g., 2,5-difluorobromobenzene) with a cyanide source. These reactions are renowned for their broad functional group tolerance and high yields, though they require more specialized reagents.[10] The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the cyanide source, and reductive elimination to yield the aryl nitrile and regenerate the catalyst.[11] The choice of ligand is critical for preventing catalyst poisoning by the cyanide ion.[10]

Recommended Experimental Protocol: Synthesis via Nucleophilic Substitution

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2,5-Difluorobenzyl bromide.

Safety First: This protocol involves the use of sodium cyanide, which is highly toxic and fatal if swallowed, inhaled, or absorbed through the skin.[3][4] It reacts with acids to produce highly toxic hydrogen cyanide gas. All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4] An emergency cyanide antidote kit should be readily accessible.

Reagents and Materials
Reagent/MaterialQuantityMolar Eq.Notes
2,5-Difluorobenzyl bromide20.9 g (0.1 mol)1.0Starting material.
Sodium Cyanide (NaCN)5.4 g (0.11 mol)1.1Nucleophile. Ensure it is dry.
Dimethyl Sulfoxide (DMSO)150 mL-Anhydrous grade solvent.
Diethyl Ether300 mL-For extraction.
Saturated NaCl solution (brine)100 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)~10 g-Drying agent.
5% Sodium Hypochlorite (Bleach)As needed-For quenching residual cyanide.
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in a water bath for temperature control.

  • Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (5.4 g) and anhydrous DMSO (150 mL) to the flask. Stir the suspension for 15 minutes to ensure good dispersion.

  • Substrate Addition: Slowly add 2,5-Difluorobenzyl bromide (20.9 g) to the stirred suspension over 30 minutes. An exotherm may be observed; use the water bath to maintain the reaction temperature between 25-30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

  • Work-up and Quenching:

    • CRITICAL: Once the reaction is complete, cool the flask in an ice bath. Very slowly and carefully, add 100 mL of cold water to quench the reaction mixture.

    • Transfer the mixture to a separatory funnel.

    • Cyanide Decontamination: The aqueous layer and any equipment in contact with cyanide must be treated with an excess of 5% sodium hypochlorite (bleach) solution to oxidize the cyanide to the less toxic cyanate. Stir for at least one hour before disposal according to institutional guidelines.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil is purified by vacuum distillation (Boiling Point: 90 °C at 5 mmHg) to yield this compound as a clear, colorless to pale yellow liquid.[3][12]

Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
CAS Number 69584-87-8[3][4]
Molecular Formula C₈H₅F₂N[3][13]
Molecular Weight 153.13 g/mol [4]
Appearance Clear colorless to yellow liquid[3]
Density 1.233 g/mL at 25 °C[4][12]
Boiling Point 90 °C at 5 mmHg[12]
Refractive Index (n20/D) 1.4834[4][12]
Flash Point 103 °C (217 °F)[3][4]
Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

TechniqueExpected Observations
¹H NMR δ ~7.1-7.3 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. δ ~3.8 ppm (s, 2H, -CH₂-): A singlet for the two methylene protons adjacent to the nitrile and aromatic ring.
¹³C NMR Signals expected for 8 unique carbons. Key signals include: δ ~117 ppm (-C≡N): Characteristic nitrile carbon. δ ~20 ppm (-CH₂-): Methylene carbon. Aromatic carbons will appear between δ ~115-160 ppm , showing C-F coupling.
IR Spectroscopy ~2250 cm⁻¹ (strong): Sharp, strong absorption characteristic of the C≡N stretching vibration.[14][15] ~1500-1600 cm⁻¹: C=C stretching bands of the aromatic ring. ~1100-1250 cm⁻¹: C-F stretching bands.
Mass Spectrometry (EI) m/z = 153: Molecular ion peak (M⁺).[16] m/z = 127: Fragment corresponding to the loss of CN. m/z = 114: Fragment corresponding to the benzylic cation [F₂C₆H₃CH₂]⁺.

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification reagents 1. Add NaCN and DMSO to 3-neck RBF stir 2. Stir under N2 (15 min) reagents->stir add_sm 3. Add 2,5-Difluorobenzyl Bromide (25-30°C) stir->add_sm react 4. Stir at RT (4-6 hours) add_sm->react monitor 5. Monitor by TLC/GC react->monitor quench 6. Quench with H2O (Ice Bath) monitor->quench extract 7. Extract with Diethyl Ether quench->extract wash_dry 8. Wash with Brine & Dry (MgSO4) extract->wash_dry concentrate 9. Concentrate (Rotovap) wash_dry->concentrate distill 10. Vacuum Distillation concentrate->distill product Final Product: This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Sandmeyer_Mechanism aniline 2,5-Difluoroaniline reagent1 + NaNO₂, HCl (0-5 °C) aniline->reagent1 diazonium Arenediazonium Salt [Ar-N₂]⁺ reagent2 + CuCN diazonium->reagent2 loss_n2 - N₂ diazonium->loss_n2 aryl_radical Aryl Radical [Ar•] redox [Cu(II)CN]⁺ aryl_radical->redox product This compound [Ar-CN] reagent1->diazonium reagent2->aryl_radical loss_n2->aryl_radical redox->product

References

Physical and chemical properties of 2,5-Difluorophenylacetonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Difluorophenylacetonitrile for Advanced Research and Development

Introduction

This compound, also known as 2,5-difluorobenzyl cyanide, is a fluorinated aromatic nitrile that serves as a critical building block in various fields of chemical synthesis.[1][2] Its structural combination of a difluorinated benzene ring and a reactive nitrile group makes it a valuable intermediate, particularly in the development of pharmaceuticals, pesticides, and advanced liquid crystal materials.[3] The presence of two fluorine atoms on the aromatic ring imparts unique electronic properties and enhances metabolic stability in derivative molecules, a highly sought-after feature in drug discovery.[4]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just data, but also field-proven insights into its characterization, reactivity, and safe handling.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

Molecular Structure and Identifiers

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the fluorine atoms and the cyano group significantly influences the electron density of the phenyl ring.

Caption: Molecular Structure of this compound.

Table 1: Key Identifiers for this compound

Identifier Value Source(s)
CAS Number 69584-87-8 [1][5]
Molecular Formula C₈H₅F₂N [1][2][6]
Molecular Weight 153.13 g/mol [1]
EINECS Number 274-051-4 [1]
InChI Key UIMMFRUOZOWROM-UHFFFAOYSA-N [2]
SMILES String Fc1ccc(F)c(CC#N)c1 [1]

| Synonyms | 2,5-Difluorobenzyl cyanide, 2,5-Difluorobenzeneacetonitrile |[1][2] |

Physical Properties

This compound is typically supplied as a liquid.[1][2] Its physical properties are essential for designing experimental setups, including solvent selection and temperature control for reactions and purification. While most suppliers list it as a liquid, some sources describe it as a white to off-white solid, suggesting its melting point may be near ambient temperature.[4]

Table 2: Physical Properties of this compound

Property Value Notes Source(s)
Appearance Clear colorless to yellow liquid May appear as a white to off-white crystalline solid [1][4][6]
Density 1.233 g/mL at 25 °C [1][6]
Boiling Point 214 °C at 760 mmHg 90 °C at 5 mmHg [1][6][7]
Flash Point 103 °C (217.4 °F) - closed cup [1][6]
Refractive Index (n20/D) 1.4834 [6][7]
Solubility Insoluble in water; Soluble in common organic solvents Such as ethanol and dichloromethane [8]

| Storage Temperature | 2-8°C | Recommended for maintaining stability |[7][9] |

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the identity and purity of starting materials. Spectroscopic techniques provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The benzylic protons (-CH₂CN) would appear as a singlet. The three protons on the aromatic ring would appear as complex multiplets due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The nitrile carbon (C≡N) has a characteristic shift in the 115-120 ppm range. The carbons bonded to fluorine will show large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms, each coupled to adjacent protons and to each other.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying key functional groups. The IR spectrum of this compound is dominated by two key absorptions:

  • C≡N Stretch: A sharp, medium-intensity band is expected around 2250 cm⁻¹ , which is characteristic of a nitrile group.[10] The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.

  • Aromatic C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations.

  • Aromatic C=C Stretch: Multiple bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

This protocol describes a self-validating system for obtaining a high-quality IR spectrum. The causality behind collecting a background spectrum first is to computationally subtract the absorbance of ambient air (CO₂, H₂O) and the diamond crystal from the sample spectrum, ensuring that the resulting data is exclusively from the compound of interest.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere and the ATR crystal itself.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the key peaks, paying close attention to the nitrile stretch (around 2250 cm⁻¹) and the C-F stretch region (1100-1300 cm⁻¹) to confirm the compound's identity.

  • Cleaning: Thoroughly clean the ATR crystal immediately after use to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), one would expect to see a molecular ion (M⁺) peak at an m/z value corresponding to the molecular weight of 153.13.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay between the nitrile functional group and the difluorinated aromatic ring.

  • Stability: The compound is stable under normal storage conditions, typically in a cool, dry, and well-ventilated area.[11][12] It should be kept away from strong oxidizing agents, acids, and bases, with which it can react.[11][13] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and gaseous hydrogen fluoride (HF).[11]

  • Nitrile Group Reactivity: The cyano group is a versatile functional handle.

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2,5-difluorophenylacetic acid or its corresponding amide.

    • Reduction: The nitrile can be reduced to form 2-(2,5-difluorophenyl)ethan-1-amine, a valuable primary amine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Aromatic Ring Reactivity: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they also act as ortho-, para-directors. The positions ortho and para to the fluorine atoms are potential sites for nucleophilic aromatic substitution, particularly if a strong nucleophile is used.

reactivity_workflow start This compound hydrolysis Nitrile Hydrolysis (e.g., H₂SO₄, H₂O, heat) start->hydrolysis reduction Nitrile Reduction (e.g., LiAlH₄ or H₂, Pd/C) start->reduction product_acid 2,5-Difluorophenylacetic Acid hydrolysis->product_acid product_amine 2-(2,5-Difluorophenyl)ethan-1-amine reduction->product_amine

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

Due to its potential toxicity, proper handling of this compound is paramount. It is classified as harmful and an irritant.[1][4][14]

Table 3: GHS Hazard Information

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral 4 H302: Harmful if swallowed [14]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin [14]
Acute Toxicity, Inhalation 4 H332: Harmful if inhaled [14]
Skin Irritation 2 H315: Causes skin irritation [14]
Eye Irritation 2 H319: Causes serious eye irritation [14]
STOT - Single Exposure 3 H335: May cause respiratory irritation [14]

STOT: Specific Target Organ Toxicity

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[11]

    • Skin and Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[11]

    • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a respirator with an appropriate filter (e.g., type ABEK).

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][12] Recommended storage temperatures are often between 2°C and 8°C.[7][9]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its value in the synthesis of complex molecules, particularly for pharmaceutical applications, is underscored by the unique characteristics imparted by its difluorinated aromatic system. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in a research and development setting.

References

Solubility Profile of 2,5-Difluorophenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Difluorophenylacetonitrile (CAS 69584-87-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific quantitative solubility data is not extensively published, this document outlines the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and discusses the expected behavior in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and process development.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic nitrile whose structural motifs are of significant interest in medicinal chemistry. The presence of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As such, understanding the solubility of this intermediate is paramount for its effective use in organic synthesis. Proper solvent selection, guided by solubility data, is critical for reaction kinetics, yield optimization, purification processes like crystallization, and the formulation of final products.

This guide will delve into the molecular characteristics of this compound that dictate its solubility and provide a practical, field-proven methodology for researchers to quantify its solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
CAS Number 69584-87-8[1][2][3]
Molecular Formula C₈H₅F₂N[1]
Molecular Weight 153.13 g/mol [1]
Appearance Clear colorless to yellow liquid[1]
Density 1.233 g/mL at 25 °C[1]
Boiling Point 90 °C at 5 mmHg[1]
Refractive Index n20/D 1.4834

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility.

  • Polarity: The molecule possesses a polar nitrile group (-C≡N) and two polar carbon-fluorine bonds. However, the overall molecule has a significant nonpolar aromatic ring and a methylene (-CH₂-) group. This combination suggests that this compound is a moderately polar compound. It is expected to be insoluble in water but soluble in a range of organic solvents.[4]

  • Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions due to the nitrile and C-F bonds, and London dispersion forces from the aromatic ring. It lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents where hydrogen bonding is the dominant intermolecular force.

Based on these characteristics, this compound is predicted to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents will be dependent on the extent of London dispersion forces, while its solubility in highly polar, protic solvents like water is expected to be low.

Expected Solubility in Common Organic Solvents

While quantitative data is sparse, a qualitative assessment of solubility can be made based on solvent properties. One supplier notes that the compound is soluble in common organic solvents such as ethanol and dichloromethane.[4] The following table provides a guide to solvent selection for solubility trials, ranked by increasing polarity.

SolventPolarity IndexSolvent TypeExpected SolubilityRationale
Hexane0.1NonpolarLow to ModerateDominated by dispersion forces; lack of polarity mismatch.
Toluene2.4Nonpolar (Aromatic)Moderate to HighAromatic ring allows for favorable π-π stacking interactions.
Diethyl Ether2.8Polar AproticModerate to HighCan act as a hydrogen bond acceptor; moderate polarity.
Dichloromethane (DCM)3.1Polar AproticHighSimilar polarity and ability to engage in dipole-dipole interactions.[4]
Ethyl Acetate4.4Polar AproticHighGood balance of polarity and ability to accept hydrogen bonds.
Acetone5.1Polar AproticHighStrong dipole moment matches well with the nitrile group.
Acetonitrile5.8Polar AproticHigh"Like dissolves like" principle is strong; both are nitriles.
Isopropanol3.9Polar ProticModerate to HighCan act as a hydrogen bond acceptor.
Ethanol4.3Polar ProticModerate to HighReported to be a suitable solvent.[4]
Methanol5.1Polar ProticModerateHigher polarity and hydrogen bonding network may be less favorable.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticHighHighly polar aprotic solvent, effective at dissolving a wide range of compounds.
Water10.2Polar ProticInsolubleSignificant polarity mismatch and inability to donate hydrogen bonds.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[5][6]

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker bath or incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV), or a Gas Chromatography (GC) system.

  • Volumetric flasks and appropriate glassware for standard preparation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep_std Prepare Stock Standard of Known Concentration calibrate Generate Calibration Curve from Standards prep_std->calibrate prep_vial Add Excess Solute to Vial with Solvent equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48 hours) prep_vial->equilibrate settle Allow Solids to Settle equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through 0.22 µm Syringe Filter withdraw->filter dilute Dilute Sample to within Calibration Range filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate Concentration (e.g., mg/mL) analyze->calculate calibrate->calculate

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenylacetonitrile is a fluorinated organic compound increasingly utilized as a key building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, imparted by the fluorine atoms, make it a valuable synthon for introducing the 2,5-difluorophenyl moiety into target structures.[1] However, as with many nitrile-containing aromatic compounds, a thorough understanding of its health and safety profile is paramount for its responsible and safe use in a laboratory setting. This guide provides a comprehensive overview of the known health and safety information for this compound, offering insights into its hazard profile, safe handling protocols, and emergency procedures to empower researchers in minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2][3] It is crucial to recognize and understand the associated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications to ensure appropriate safety measures are implemented.

GHS Pictogram:

Exclamation Mark

Signal Word: Warning [2]

Hazard Statements: [2][4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that this compound poses a moderate acute toxicity risk through oral, dermal, and inhalation routes.[2] It is also an irritant to the skin, eyes, and respiratory system.[2]

Toxicological Profile: Understanding the Risks

Acute Toxicity: The "Harmful" classification suggests the following approximate lethal dose (LD50) and lethal concentration (LC50) ranges, although specific values for this compound have not been fully investigated:

  • Oral LD50: 300 - 2000 mg/kg (rat)

  • Dermal LD50: 1000 - 2000 mg/kg (rat or rabbit)

  • Inhalation LC50: 10 - 20 mg/L (vapor, 4h, rat) or 1 - 5 mg/L (dust/mist, 4h, rat)

It is important to note that these are estimated ranges based on the GHS classification, and the actual values for this compound may vary.

Mechanism of Toxicity: Many nitrile-containing organic compounds can pose health risks due to the potential release of hydrogen cyanide under certain physiological conditions.[1] The toxic effects of acetonitrile, a related compound, are attributed to the metabolic release of cyanide.[5] This metabolic process can be slow, leading to a delay in the onset of symptoms after exposure.[5] While specific studies on the metabolism of this compound are lacking, it is prudent to consider the potential for cyanide release as a contributing factor to its toxicity.

Chronic Toxicity and Carcinogenicity: There is currently no conclusive evidence to indicate that this compound is carcinogenic.[1] No long-term toxicity studies have been reported.

Safe Handling and Storage: A Proactive Approach to Safety

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be considered mandatory when handling this compound:

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult glove manufacturer's data for breakthrough times.Prevents skin contact, which can be harmful and cause irritation.[2][3]
Skin and Body Protection A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin exposure.Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used.[2]Protects against the inhalation of harmful vapors.[2][3]
Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Preparation Preparation - Review SDS - Don appropriate PPE - Ensure fume hood is operational Handling Handling - Work within a fume hood - Use smallest practical quantities - Avoid generating aerosols or dust Preparation->Handling Proceed with caution Storage Storage - Tightly sealed, labeled container - Cool, dry, well-ventilated area - Away from incompatible materials Handling->Storage After use Waste Waste Disposal - Collect in a designated, labeled container - Dispose of as hazardous waste - Follow institutional and local regulations Handling->Waste For disposables Decontamination Decontamination - Clean work area thoroughly - Decontaminate or dispose of used equipment - Wash hands after handling Handling->Decontamination After completion Storage->Handling For subsequent use

Safe handling workflow for this compound.
Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[2][3]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and appropriate response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[3][6]
Spill and Leak Response

In the case of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Report: Report the incident according to institutional protocols.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below:

PropertyValue
Molecular Formula C₈H₅F₂N
Molecular Weight 153.13 g/mol
Appearance Clear liquid[2] or white to off-white solid[1]
Density 1.233 g/mL at 25 °C[2][7]
Boiling Point 90 °C at 5 mmHg[7]
Flash Point 103 °C (217.4 °F) - closed cup[2]

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its use demands a high level of safety awareness and adherence to established protocols. By understanding its hazard profile, implementing robust safe handling practices, and being prepared for potential emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel involved in the handling and use of this compound.

References

The Strategic Role of 2,5-Difluorophenylacetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have revolutionized the development of therapeutic agents.[2] This guide delves into the specific utility of 2,5-Difluorophenylacetonitrile, a key fluorinated building block, in medicinal chemistry.[3][4] We will explore its intrinsic properties, its application as a versatile synthetic intermediate, and its role in the construction of high-value pharmaceutical compounds, particularly in the realms of kinase inhibitors and ion channel modulators. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Fluorine Advantage in Drug Design

The deliberate use of fluorine in medicinal chemistry has led to the development of numerous blockbuster drugs. Its high electronegativity, small van der Waals radius, and the strength of the C-F bond confer a range of desirable attributes to a parent molecule. These include:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in-vivo half-life and improved pharmacokinetic profiles.

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve bioavailability.[2]

  • Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, thereby increasing the potency of a drug candidate.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.[2]

This compound (DFPA) emerges as a particularly valuable synthon within this context. It combines the benefits of the difluorinated phenyl ring with the versatile reactivity of a nitrile group, providing a powerful entry point into diverse molecular architectures.[5]

Physicochemical Properties of this compound

A clear understanding of a building block's physical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 69584-87-8
Molecular Formula C₈H₅F₂N[6]
Molecular Weight 153.13 g/mol [6]
Appearance Clear colorless to yellow liquid[6]
Density 1.233 g/mL at 25 °C[6]
Boiling Point 90 °C at 5 mmHg[6]
Refractive Index n20/D 1.4834[6]
SMILES Fc1ccc(F)c(CC#N)c1

Core Synthetic Applications & Strategic Value

This compound serves primarily as a versatile intermediate for constructing more complex bioactive molecules.[5] Its utility stems from the reactivity of both the nitrile moiety and the difluorinated aromatic ring, allowing for a diverse range of chemical transformations.

The overall strategic workflow for utilizing DFPA in a drug discovery program can be visualized as a multi-stage process, beginning with the core building block and branching into various high-value compound classes.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Target Therapeutic Classes A This compound (DFPA) B Nitrile Hydrolysis/Reduction (to Amine, Carboxylic Acid) A->B C Alpha-Carbon Alkylation/ Arylation A->C D Heterocycle Formation (e.g., Pyrimidines, Thiazoles) A->D E Kinase Inhibitors (e.g., EGFR, Src) B->E Amide/Amine Derivatives F Ion Channel Modulators (e.g., Calcium Channel Blockers) B->F Amide/Amine Derivatives C->E Extended Scaffolds G Other CNS Agents/ Metabolic Disease Targets C->G Extended Scaffolds D->E Bioactive Heterocycles D->F Bioactive Heterocycles D->G Bioactive Heterocycles

Caption: General workflow for DFPA in drug discovery.

Application Showcase I: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[7] Consequently, kinase inhibitors are a major focus of modern drug development.[8][9] The 2,5-difluorophenyl moiety is a privileged scaffold in this area, often serving as a key recognition element for the ATP-binding pocket of various kinases.

While direct synthesis routes for specific, named inhibitors starting from DFPA are proprietary and often found in patent literature, we can outline a validated, representative protocol for a key transformation: the construction of a substituted pyrimidine ring, a core heterocycle in many kinase inhibitors like EGFR inhibitors.[8][10]

Experimental Protocol: Synthesis of a Dihydropyrimidine Intermediate

This protocol describes the synthesis of a 4-(2,5-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a common intermediate for dihydropyrimidine-based drugs. This reaction, a modified Biginelli condensation, showcases the use of the difluorophenyl group in forming a key heterocyclic scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-difluorobenzaldehyde (10 mmol, 1.42 g) — a direct derivative of DFPA via reduction and hydrolysis — ethyl acetoacetate (10 mmol, 1.30 g), and thiourea (12 mmol, 0.91 g) in ethanol (30 mL).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water (50 mL) to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold ethanol (2 x 10 mL) followed by distilled water to remove unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid under vacuum at 40°C. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a reliable pathway to a key intermediate, from which further functionalization can lead to potent kinase inhibitors. The difluorophenyl group in this structure is critical for establishing binding interactions within the kinase active site.

Application Showcase II: Development of Ion Channel Blockers

Calcium channel blockers are a class of drugs used to treat cardiovascular conditions such as hypertension and angina.[11][12][13] They function by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to vasodilation.[13] The dihydropyridine and dihydropyrimidine scaffolds are well-established pharmacophores for this target class.[14] The electronic properties of the substituted phenyl ring at the 4-position are a critical determinant of activity.

The 2,5-difluorophenyl group, derived from DFPA, can be incorporated into these scaffolds to fine-tune the molecule's electronic and steric properties, potentially leading to improved potency and a better pharmacokinetic profile.

G DFPA This compound (Starting Material) Step1 Step 1: Reduction (e.g., DIBAL-H) Generation of Aldehyde DFPA->Step1 Aldehyde 2,5-Difluorobenzaldehyde (Key Intermediate) Step1->Aldehyde Step2 Step 2: Biginelli/Hantzsch Reaction Heterocycle Formation Aldehyde->Step2 DHP_DHPM Dihydropyridine/ Dihydropyrimidine Core (Bioactive Scaffold) Step2->DHP_DHPM Step3 Step 3: Further Derivatization SAR Exploration DHP_DHPM->Step3 Final Final Drug Candidate (e.g., Potent Ca²⁺ Channel Blocker) Step3->Final

Caption: Synthetic pathway from DFPA to channel blockers.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of dihydropyrimidine-based calcium channel blockers is crucial for activity.

Substitution PatternGeneral Effect on ActivityRationale
Ortho/Meta Nitro High PotencyThe electron-withdrawing nature of the nitro group is optimal for activity in classical dihydropyridines.[11]
Ortho/Meta Halogen Maintained or Increased PotencyHalogens like fluorine act as electron-withdrawing groups and can form beneficial interactions in the binding pocket. The 2,5-difluoro pattern provides a unique electronic and steric profile that can enhance binding and improve metabolic stability.
Para Substitution Generally Reduced PotencyThis position is sterically hindered in the binding site of the L-type calcium channel.
No Substitution Low PotencyAn electron-withdrawing group is generally required for significant antagonistic activity.

The use of a 2,5-difluoro substitution, accessible from DFPA, offers a compelling alternative to the traditional nitro-substituted compounds, potentially avoiding toxicities associated with the nitro group while retaining or enhancing the desired pharmacological activity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its difluorinated phenyl ring provides a scaffold with enhanced metabolic stability and unique electronic properties ideal for targeting protein kinases and ion channels. The versatile nitrile handle serves as a gateway for constructing a wide array of complex heterocyclic systems. As drug discovery continues to demand molecules with increasingly refined pharmacokinetic and pharmacodynamic profiles, the judicious use of fluorinated building blocks like DFPA will remain a critical strategy for success. Future applications are likely to expand into other therapeutic areas, such as neurology and metabolic diseases, where fine-tuning molecular properties is paramount.

References

Methodological & Application

Application Note & Protocols: A Validated Multi-Step Synthesis of 2,5-Difluorophenylacetonitrile from 1,4-Difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Difluorophenylacetonitrile[1][2] is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical sectors. Its structural motif is integral to various biologically active compounds. This application note provides a comprehensive and validated multi-step synthetic pathway starting from the readily available and cost-effective bulk chemical, 1,4-difluorobenzene. The described route is designed for robustness and scalability, proceeding through key intermediates: 2,5-difluorobenzaldehyde, 2,5-difluorobenzyl alcohol, and 2,5-difluorobenzyl bromide. Each transformation is detailed with an in-depth explanation of the underlying chemical principles, step-by-step protocols, and critical process parameters, ensuring scientific integrity and reproducibility for researchers, chemists, and process development professionals.

Introduction: Strategic Overview of the Synthetic Pathway

Direct functionalization of the C-H bond in 1,4-difluorobenzene to introduce an acetonitrile moiety in a single step is a formidable challenge due to the inertness of the C-H bond and the difficulty in controlling regioselectivity. Therefore, a logical and stepwise approach is necessary to build the required functionality. The chosen strategy leverages a series of well-established, high-yielding transformations that systematically construct the target molecule.

The overall synthetic workflow is as follows:

  • Ortho-Directed Formylation: Introduction of a formyl (-CHO) group at the 2-position of 1,4-difluorobenzene via directed ortho-lithiation.

  • Chemoselective Reduction: Conversion of the resulting 2,5-difluorobenzaldehyde to 2,5-difluorobenzyl alcohol.

  • Halogenation: Transformation of the benzyl alcohol into a more reactive benzyl bromide, an excellent electrophile for subsequent substitution.

  • Cyanation: Nucleophilic displacement of the bromide with a cyanide source to yield the final product, this compound.

This sequence ensures high regiochemical control and utilizes standard laboratory reagents and techniques, making it an accessible and reliable method.

G cluster_workflow Overall Synthetic Workflow A 1,4-Difluorobenzene (Starting Material) B Step 1: Formylation (n-BuLi, N-Methylformanilide) A->B C 2,5-Difluorobenzaldehyde (Intermediate 1) B->C D Step 2: Reduction (NaBH4) C->D E 2,5-Difluorobenzyl Alcohol (Intermediate 2) D->E F Step 3: Bromination (PBr3) E->F G 2,5-Difluorobenzyl Bromide (Intermediate 3) F->G H Step 4: Cyanation (NaCN) G->H I This compound (Final Product) H->I

Caption: High-level overview of the four-step synthesis.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2,5-Difluorobenzaldehyde via Directed Ortho-Lithiation

Principle: This transformation is a classic example of Directed Ortho-Metalation (DoM). The fluorine atom at C1 is an effective ortho-directing group for lithiation due to its ability to coordinate with the lithium cation of n-butyllithium (n-BuLi), thereby acidifying the adjacent ortho-proton. This allows for regioselective deprotonation at the C2 position. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of a formylating agent, such as N-methylformanilide, to generate the desired aldehyde after aqueous workup.[3]

Protocol:

Table 1: Reagents for 2,5-Difluorobenzaldehyde Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,4-Difluorobenzene114.09194.5 g1.701.0
n-Butyllithium (2.2M in hexane)64.06773 mL1.701.0
N-Methylformanilide135.16230 g1.701.0
Tetrahydrofuran (THF), dry-2.3 L--
10% Sulfuric Acid-As needed--
Hexane-~1.5 L--

Procedure:

  • To a 5 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 194.5 g (1.70 mol) of 1,4-difluorobenzene and 2 L of dry tetrahydrofuran (THF).

  • Cool the stirred solution to -60 °C using a dry ice/acetone bath.

  • Add 1.70 mol of n-butyllithium (2.2M solution in hexane) dropwise over 45 minutes, ensuring the internal temperature does not rise above -55 °C.[3]

  • After the addition is complete, stir the reaction mixture for 45 minutes at a temperature below -50 °C, then allow it to warm to between -50 °C and -45 °C and stir for an additional 1.5 hours.

  • Cool the solution back down to -60 °C.

  • In a separate flask, prepare a solution of 230 g of N-methylformanilide in 300 mL of dry THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Stir the mixture for 1 hour at -50 °C and then allow it to warm to -30 °C over 15 minutes.

  • Workup: Pour the reaction mixture into a large beaker containing 2 L of an ice-water slurry.

  • Neutralize the mixture to a pH of 6-7 by the slow addition of 10% sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract three times with hexane (500 mL each).

  • Combine the organic extracts and wash once with 1N sulfuric acid (200 mL) and once with a saturated sodium chloride solution (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at 64-65 °C (20 mmHg) to yield pure 2,5-difluorobenzaldehyde.[3]

    • Expected Yield: ~187.5 g (77.5%)

Part 2: Reduction to 2,5-Difluorobenzyl Alcohol

Principle: The selective reduction of an aldehyde to a primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and safe hydride donor, ideal for reducing aldehydes and ketones without affecting other potentially reducible functional groups. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Protocol:

Table 2: Reagents for 2,5-Difluorobenzyl Alcohol Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,5-Difluorobenzaldehyde142.10180 g1.271.0
Sodium Borohydride (NaBH₄)37.8314.4 g0.380.3
Methanol-1.5 L--
Dichloromethane (DCM)-~1 L--
1M Hydrochloric Acid-As needed--

Procedure:

  • In a 3 L flask, dissolve 180 g (1.27 mol) of 2,5-difluorobenzaldehyde in 1.5 L of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 14.4 g (0.38 mol) of sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).

  • Remove the methanol under reduced pressure.

  • Add 500 mL of water to the residue and extract with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield 2,5-difluorobenzyl alcohol as a crude product, which is often of sufficient purity for the next step.

    • Expected Yield: >95% (quantitative)

Part 3: Bromination to 2,5-Difluorobenzyl Bromide

Principle: The conversion of the primary alcohol to a benzyl bromide is a nucleophilic substitution reaction. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction proceeds by the initial reaction of the alcohol's oxygen atom with the phosphorus atom of PBr₃, forming a good leaving group. A bromide ion, generated in situ, then acts as a nucleophile, attacking the benzylic carbon and displacing the leaving group via an Sₙ2 mechanism.[4]

Protocol:

Table 3: Reagents for 2,5-Difluorobenzyl Bromide Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,5-Difluorobenzyl Alcohol144.12175 g1.211.0
Phosphorus Tribromide (PBr₃)270.69118.5 g (41.5 mL)0.440.36
Diethyl Ether (anhydrous)-1 L--

Procedure:

  • Caution: PBr₃ is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.

  • To a 2 L flask under a nitrogen atmosphere, add 175 g (1.21 mol) of 2,5-difluorobenzyl alcohol and 1 L of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 118.5 g (0.44 mol) of PBr₃ dropwise via an addition funnel over 1 hour, keeping the internal temperature below 5 °C.

  • After addition, allow the mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor by TLC until the starting alcohol is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and very slowly pour it over 1 L of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water (500 mL), saturated sodium bicarbonate solution (500 mL), and finally with brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 2,5-difluorobenzyl bromide.[5]

    • Expected Yield: 85-90%

Part 4: Cyanation to this compound

Principle: The final step is a nucleophilic substitution where the cyanide anion (CN⁻) from sodium cyanide displaces the bromide from 2,5-difluorobenzyl bromide.[4] This is a classic Sₙ2 reaction. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone is crucial as it solvates the cation (Na⁺) but not the cyanide anion, enhancing the nucleophilicity of CN⁻ and accelerating the reaction.

Protocol:

Table 4: Reagents for this compound Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,5-Difluorobenzyl Bromide207.02210 g1.011.0
Sodium Cyanide (NaCN)49.0154.6 g1.111.1
Acetone-1.5 L--
Water-1.5 L--

Procedure:

  • EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which liberates poisonous hydrogen cyanide gas. All equipment should be decontaminated with bleach solution after use.

  • In a 3 L flask, dissolve 54.6 g (1.11 mol) of sodium cyanide in 150 mL of water. Add 1.5 L of acetone to this solution with stirring.

  • To the stirred cyanide solution, add 210 g (1.01 mol) of 2,5-difluorobenzyl bromide dropwise over 30 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 50-55 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • To the remaining aqueous residue, add 500 mL of water and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound.

  • Purification: The product can be purified by vacuum distillation if necessary.

    • Expected Yield: 85-95%

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Bromination cluster_step4 Step 4: Cyanation S1_start 1,4-Difluorobenzene S1_reagents + n-BuLi + N-Methylformanilide (in THF) S1_start->S1_reagents S1_end 2,5-Difluorobenzaldehyde S1_reagents->S1_end S2_start 2,5-Difluorobenzaldehyde S2_reagents + NaBH4 (in Methanol) S2_start->S2_reagents S2_end 2,5-Difluorobenzyl Alcohol S2_reagents->S2_end S3_start 2,5-Difluorobenzyl Alcohol S3_reagents + PBr3 (in Diethyl Ether) S3_start->S3_reagents S3_end 2,5-Difluorobenzyl Bromide S3_reagents->S3_end S4_start 2,5-Difluorobenzyl Bromide S4_reagents + NaCN (in Acetone/Water) S4_start->S4_reagents S4_end This compound S4_reagents->S4_end

Caption: Detailed reaction scheme for each synthetic step.

Conclusion

This application note details a robust and scalable four-step synthesis of this compound from 1,4-difluorobenzene. The pathway relies on well-understood and high-yielding chemical transformations, including directed ortho-lithiation, chemoselective reduction, bromination, and nucleophilic cyanation. By providing detailed, step-by-step protocols and explaining the rationale behind each procedure, this guide serves as a valuable resource for researchers in academic and industrial settings, enabling the reliable production of this important chemical intermediate. The protocols are designed to be self-validating, with clear endpoints and purification methods, ensuring high purity of the final product.

References

Application Note: Synthesis of 2,5-Difluorophenylacetonitrile via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the synthesis of 2,5-difluorophenylacetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed is the nucleophilic substitution of 2,5-difluorobenzyl halide with a cyanide source. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, strategies for optimization, and critical safety procedures for handling cyanide reagents. The content is designed for researchers, chemists, and professionals in drug development, providing both theoretical grounding and practical, actionable laboratory instructions.

Introduction and Theoretical Background

This compound is a key building block in the synthesis of a variety of biologically active molecules. The introduction of fluorine atoms into organic molecules can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The synthesis of this intermediate is most commonly and efficiently achieved through a bimolecular nucleophilic substitution (SN2) reaction, rather than a nucleophilic aromatic substitution (SNAr).

While SNAr reactions involve a nucleophile attacking an aromatic ring directly, this process typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring.[1][2][3] In the case of 2,5-difluorobenzene, the fluorine atoms are not sufficiently activating to facilitate a direct SNAr reaction with a cyanide nucleophile under standard conditions.

A more practical and higher-yielding approach is the SN2 reaction on a benzylic halide, such as 2,5-difluorobenzyl bromide or chloride. The benzylic carbon is an excellent electrophile for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[4] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the halide leaving group and forming the desired carbon-carbon bond.[5]

This application note will focus on the synthesis of this compound from 2,5-difluorobenzyl bromide and sodium cyanide, a readily available and cost-effective starting material and reagent.

Reaction Mechanism and Workflow

The synthesis of this compound from 2,5-difluorobenzyl bromide proceeds via a classic SN2 mechanism.

Mechanism: SN2 Cyanation of 2,5-Difluorobenzyl Bromide

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 25DFBB 2,5-Difluorobenzyl Bromide TS [CN---CH₂(C₆H₃F₂)---Br]⁻ 25DFBB->TS NaCN Sodium Cyanide (NaCN) NaCN->TS Nucleophilic Attack 25DFPA This compound TS->25DFPA C-N Bond Formation NaBr Sodium Bromide (NaBr) TS->NaBr Leaving Group Departure experimental_workflow start Start: 2,5-Difluorobenzyl Bromide & NaCN reaction Reaction in Solvent (e.g., Aqueous Ethanol) start->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product

References

Application Notes & Protocols: Catalytic Conversion of 2,5-Difluorophenylacetonitrile to Key Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Difluorophenylacetonitrile is a pivotal intermediate in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the electronic properties, metabolic stability, and binding affinities of derivative compounds. This guide provides detailed application notes and validated protocols for the catalytic conversion of this compound into three critical functional groups: primary amines, tetrazoles, and carboxylic acids/amides. The methodologies presented herein are designed to be robust, scalable, and underpinned by established catalytic principles, offering researchers a reliable foundation for their synthetic endeavors.

Introduction: The Synthetic Versatility of a Fluorinated Building Block

The nitrile group is a cornerstone of organic synthesis due to its dual reactivity: it can act as an electrophile at the carbon atom and a nucleophile via the nitrogen lone pair. Its conversion into other functional groups opens up a vast chemical space for molecular design and optimization. This compound, in particular, has been utilized in the synthesis of various high-value compounds. This document outlines three key catalytic transformations, providing both the "how" and the "why" behind each protocol.

Catalytic Reduction to 2-(2,5-Difluorophenyl)ethanamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals and agrochemicals.[1] Catalytic hydrogenation is often the most efficient and atom-economical method for this conversion.[2] Among the various catalysts, Raney Nickel is a highly effective and widely used option, often employed with a hydride source like potassium borohydride (KBH₄) or molecular hydrogen (H₂).[3][4]

Rationale for Catalyst and Reagent Selection

The choice of Raney Nickel as a catalyst is predicated on its high surface area and catalytic activity for hydrogenation reactions.[2] When reducing nitriles, a key challenge is preventing the formation of secondary and tertiary amine byproducts. These side reactions occur when the intermediate imine reacts with the newly formed primary amine.[3][5] The protocol detailed below utilizes potassium borohydride as the reducing agent in the presence of Raney Nickel, a system proven to be mild and highly selective for the formation of primary amines.[3][4]

Experimental Workflow: Reduction of this compound

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Add this compound and dry Ethanol to a flask B Add Raney Nickel slurry A->B C Cool mixture to 0°C D Slowly add KBH₄ in portions C->D E Warm to room temperature and stir for 2-4 hours D->E F Filter through Celite to remove Raney Nickel E->F G Evaporate solvent F->G H Dissolve residue in Ethyl Acetate G->H I Wash with water H->I J Dry organic layer and concentrate I->J

Figure 1: Workflow for the catalytic reduction of this compound.

Detailed Protocol: Raney Nickel/KBH₄ Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dry ethanol (approximately 2.5 mL per mmol of nitrile).[3]

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of Raney Nickel (approximately 1.0 eq. by moist weight) to the reaction mixture.[4]

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Reducing Agent Addition: Slowly add potassium borohydride (KBH₄, 4.0 eq.) in small portions, ensuring the temperature remains below 10 °C.[3][4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(2,5-Difluorophenyl)ethanamine.[6]

ParameterValue/ConditionRationale
Catalyst Raney NickelHigh activity for nitrile hydrogenation.[2]
Reducing Agent Potassium Borohydride (KBH₄)Mild and selective hydride donor.[3]
Solvent Dry EthanolGood solvent for reactants, compatible with the reducing system.[4]
Temperature 0 °C to Room TemperatureControlled addition at low temperature minimizes side reactions.
Molar Ratio (Nitrile:Raney Ni:KBH₄) 1 : 1 : 4Optimized ratio for efficient and selective reduction.[3][4]
Typical Yield >90% (isolated)High efficiency for both aliphatic and aromatic nitriles.[3]

Catalytic Conversion to 5-((2,5-Difluorophenyl)methyl)-1H-tetrazole

Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[7][8] The most direct synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[9] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile towards nucleophilic attack by the azide anion.[10][11]

Mechanistic Insight and Catalyst Function

The cycloaddition of nitriles and azides can proceed through a concerted or stepwise mechanism.[12] The role of the catalyst, such as a zinc salt or a solid acid like silica sulfuric acid, is to coordinate to the nitrogen of the nitrile group.[7][10] This coordination increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide ion and accelerating the reaction.[11]

Experimental Workflow: [3+2] Cycloaddition

G cluster_setup Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up & Isolation A Combine this compound, Sodium Azide, and Catalyst in DMF B Heat the mixture (e.g., 100-120 °C) A->B C Stir for 6-12 hours B->C D Cool to room temperature C->D E Add water and acidify with HCl to precipitate product D->E F Filter the solid product E->F G Wash with cold water F->G H Dry the product G->H

Figure 2: Workflow for the synthesis of 5-((2,5-Difluorophenyl)methyl)-1H-tetrazole.

Detailed Protocol: Silica Sulfuric Acid Catalyzed Cycloaddition
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and silica sulfuric acid (10 wt% of the nitrile) in dimethylformamide (DMF).[7][13]

  • Reaction: Heat the mixture to 100 °C and stir for 6 hours.[13] Monitor the reaction by TLC until the starting nitrile is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and water.

  • Precipitation: Acidify the aqueous solution by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Drying: Dry the isolated solid in a vacuum oven to obtain the 5-((2,5-Difluorophenyl)methyl)-1H-tetrazole.

ParameterValue/ConditionRationale
Catalyst Silica Sulfuric AcidHeterogeneous, easily recoverable, and effective Brønsted acid catalyst.[7]
Azide Source Sodium Azide (NaN₃)Common, stable, and effective source of the azide anion.[7][14]
Solvent Dimethylformamide (DMF)High-boiling polar aprotic solvent suitable for dissolving reactants.[7]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier.[13]
Molar Ratio (Nitrile:NaN₃) 1 : 1.5A slight excess of sodium azide ensures complete conversion of the nitrile.[13]
Typical Yield 85-95%High yields are achievable for a variety of aromatic nitriles.[13]

Catalytic Hydrolysis to 2,5-Difluorophenylacetic Acid and its Amide

The hydrolysis of nitriles is a classic transformation that yields either an amide or a carboxylic acid, depending on the reaction conditions.[15][16] This reaction can be catalyzed by either acid or base. The process occurs in two stages: initial hydration of the nitrile to an amide, followed by hydrolysis of the amide to a carboxylic acid.[15] By carefully selecting the conditions, it is possible to stop the reaction at the amide stage.[17]

Controlling the Reaction Outcome

Harsh conditions, such as heating in concentrated acid or base, will typically drive the reaction to the carboxylic acid.[17] To isolate the amide intermediate, 2,5-Difluorophenylacetamide, milder conditions are required. One effective method involves using an alkaline solution of hydrogen peroxide.[18] For the complete hydrolysis to 2,5-Difluorophenylacetic acid, a strong acid catalyst and elevated temperatures are employed.[15][16]

Experimental Workflow: Selective Hydrolysis

G cluster_amide Amide Synthesis cluster_acid Carboxylic Acid Synthesis Start This compound Amide_Cond Mild Conditions: Alkaline H₂O₂ Start->Amide_Cond Acid_Cond Harsh Conditions: Aq. H₂SO₄, Heat Start->Acid_Cond Amide_Prod 2,5-Difluorophenylacetamide Amide_Cond->Amide_Prod Acid_Prod 2,5-Difluorophenylacetic Acid Acid_Cond->Acid_Prod

Figure 3: Divergent pathways for the hydrolysis of this compound.

Detailed Protocol: Hydrolysis to 2,5-Difluorophenylacetic Acid
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq.) to a 50% aqueous solution of sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction mixture should become a homogeneous solution.

  • Work-up: Cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to yield crude 2,5-Difluorophenylacetic acid, which can be further purified by recrystallization.[19][20]

Detailed Protocol: Partial Hydrolysis to 2,5-Difluorophenylacetamide
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol. Add an aqueous solution of sodium hydroxide (e.g., 1M).[18]

  • Oxidant Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂, 30% solution) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite to decompose excess hydrogen peroxide.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Isolation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,5-Difluorophenylacetamide.

References

Application Notes & Protocols: The Strategic Use of 2,5-Difluorophenylacetonitrile in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the strategic application of 2,5-difluorophenylacetonitrile as a versatile starting material for the synthesis of high-value pharmaceutical intermediates. The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability. This document provides an in-depth exploration of two pivotal transformations of this compound: its acid-catalyzed hydrolysis to 2,5-difluorophenylacetic acid and its catalytic reduction to 2-(2,5-difluorophenyl)ethylamine. These transformations yield key building blocks for a range of therapeutics, including kinase inhibitors. This note provides senior researchers and drug development professionals with detailed, field-proven protocols, mechanistic insights, and process optimization data.

Introduction: The Value Proposition of Fluorinated Intermediates

The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacological profile. The 2,5-difluorophenyl motif, accessible from this compound, is particularly valuable. The fluorine atoms can modulate the acidity of adjacent protons, alter conformational preferences, and block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic properties.

This compound serves as a robust and efficient entry point to two critical classes of pharmaceutical building blocks:

  • Aryl-substituted Acetic Acids: These are precursors for anti-inflammatory drugs, anticoagulants, and various enzyme inhibitors.

  • Aryl-substituted Ethylamines: This structural motif is central to numerous neurotransmitter modulators, receptor agonists/antagonists, and kinase inhibitors. For instance, the closely related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key component of potent Tropomyosin receptor kinase (TRK) inhibitors used in oncology[1].

This guide will focus on the practical execution of these key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for safe handling and effective process development.

PropertyValueSource
CAS Number 69584-87-8[2]
Molecular Formula C₈H₅F₂N[2]
Molecular Weight 153.13 g/mol [2]
Appearance Liquid[2]
Density 1.233 g/mL at 25 °C[2]
Boiling Point 214 °C at 760 mmHg[3]
Refractive Index n20/D 1.4834[2][3]
Flash Point 103 °C (217.4 °F)[2]

Application I: Synthesis of 2,5-Difluorophenylacetic Acid via Acid Hydrolysis

2,5-Difluorophenylacetic acid is a crucial intermediate used in the synthesis of various APIs, including anti-inflammatory agents and furanone derivatives.[4] The hydrolysis of the nitrile group under strong acidic conditions is a reliable and scalable method for its preparation.

Reaction Scheme & Mechanism

The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of a primary amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid and ammonium sulfate.

Reaction: F₂C₆H₃CH₂CN + H₂SO₄ + 2H₂O → F₂C₆H₃CH₂COOH + (NH₄)₂SO₄

Detailed Experimental Protocol

This protocol is adapted from a trusted procedure for the hydrolysis of benzyl cyanide and is optimized for the difluorinated analogue.[3]

Materials:

  • This compound (153.13 g/mol )

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 3-Neck Round-Bottom Flask (1 L) equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heating Mantle

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Setup: In a 1 L 3-neck flask, combine 230 mL of deionized water and 170 mL of concentrated sulfuric acid. Caution: This addition is highly exothermic; perform it slowly in an ice bath with vigorous stirring.

  • Reagent Addition: To the stirred, warm sulfuric acid solution, add 100 g (0.653 mol) of this compound.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle and maintain vigorous stirring for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting nitrile.

  • Quenching: After 4 hours, cool the reaction mixture to below 50 °C and cautiously pour it into 500 mL of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (3 x 150 mL).

  • Washing: Combine the organic extracts and wash them with saturated sodium chloride solution (brine, 1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be recrystallized from a water/ethanol mixture to afford pure 2,5-Difluorophenylacetic acid.

Expected Results & Data Summary
ParameterExpected Value
Product 2,5-Difluorophenylacetic Acid
Appearance White crystalline solid
Expected Yield 80-90%
Melting Point 126-128 °C
Purity (HPLC) >98%

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid 1. Prepare H₂SO₄ Solution (H₂O + Conc. H₂SO₄) Caution: Exothermic! add_nitrile 2. Add 2,5-Difluorophenyl- acetonitrile prep_acid->add_nitrile Charge Reactor reflux 3. Heat to Reflux (4h) Monitor by TLC add_nitrile->reflux quench 4. Quench in Cold Water reflux->quench extract 5. Extract with Toluene quench->extract wash_dry 6. Wash & Dry Organic Layer extract->wash_dry concentrate 7. Concentrate in Vacuo wash_dry->concentrate recrystallize 8. Recrystallize concentrate->recrystallize product Final Product: 2,5-Difluorophenylacetic Acid recrystallize->product

Caption: Workflow for the hydrolysis of this compound.

Application II: Synthesis of 2-(2,5-Difluorophenyl)ethylamine via Catalytic Reduction

Primary amines like 2-(2,5-difluorophenyl)ethylamine are invaluable intermediates, readily undergoing amidation, alkylation, or cyclization to form a wide array of complex pharmaceutical molecules. Catalytic hydrogenation using Raney Nickel is an effective method for reducing nitriles to primary amines.[5]

Reaction Scheme & Rationale

The reaction involves the catalytic hydrogenation of the nitrile group. Raney Nickel is a preferred catalyst due to its high activity and relative cost-effectiveness. The use of ammonia in the reaction medium is a critical process parameter; it helps to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from the condensation of the primary amine product with the intermediate imine.[6]

Reaction: F₂C₆H₃CH₂CN + 2H₂ --(Raney Ni, NH₃)--> F₂C₆H₃CH₂CH₂NH₂

Detailed Experimental Protocol

Materials:

  • This compound (153.13 g/mol )

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia (7N solution in Methanol)

  • Hydrogen Gas (H₂)

  • Celite®

Equipment:

  • Parr Hydrogenator or similar high-pressure autoclave

  • Glass liner for the reactor

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (Nitrogen or Argon), carefully wash the Raney Nickel slurry (approx. 10 g, 10 wt% loading) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reactor Charging: In the glass liner, dissolve 100 g (0.653 mol) of this compound in 300 mL of anhydrous ethanol. Add 100 mL of 7N methanolic ammonia. Carefully add the washed Raney Nickel catalyst to this solution.

  • Hydrogenation: Place the liner in the autoclave, seal the reactor, and purge it several times with nitrogen followed by hydrogen. Pressurize the reactor with hydrogen gas to 10 bar (approx. 145 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to 80 °C. The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed. Maintain the reaction for 6-8 hours or until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must not be allowed to dry in the air. Quench the filter cake immediately with plenty of water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol and methanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-(2,5-difluorophenyl)ethylamine.

Expected Results & Data Summary
ParameterExpected Value
Product 2-(2,5-Difluorophenyl)ethylamine
Appearance Colorless to pale yellow oil
Expected Yield 75-85%
Purity (GC-MS) >97% (primary amine)
Boiling Point ~95-100 °C at 15 mmHg (estimated)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification prep_catalyst 1. Wash Raney Ni Catalyst (under N₂) charge_reactor 3. Charge Autoclave prep_catalyst->charge_reactor prep_solution 2. Prepare Solution (Nitrile, EtOH, NH₃/MeOH) prep_solution->charge_reactor run_reaction 4. Pressurize with H₂ (10 bar) Heat to 80°C (6-8h) charge_reactor->run_reaction cool_vent 5. Cool & Vent Reactor run_reaction->cool_vent filter_catalyst 6. Filter through Celite® Caution: Pyrophoric! cool_vent->filter_catalyst concentrate 7. Concentrate Filtrate filter_catalyst->concentrate distill 8. Vacuum Distillation concentrate->distill product Final Product: 2-(2,5-Difluorophenyl)ethylamine distill->product

Caption: Workflow for the catalytic reduction of this compound.

Safety and Handling

  • This compound: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always add acid to water, never the reverse.

  • Raney Nickel: Highly pyrophoric when dry. Handle as a slurry and never allow it to be exposed to air. The filtration and catalyst handling steps must be performed under an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation reactor is properly maintained, leak-tested, and operated in an area free from ignition sources.

Conclusion

This compound is a strategically important starting material that provides efficient access to key fluorinated intermediates. The hydrolysis and reduction protocols detailed herein are robust, scalable, and yield high-purity products essential for the discovery and development of next-generation pharmaceuticals. By leveraging these foundational transformations, medicinal chemists and process development scientists can readily incorporate the advantageous 2,5-difluorophenyl motif into their target molecules.

References

Application Note & Protocols: 2,5-Difluorophenylacetonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2,5-Difluorophenylacetonitrile as a strategic starting material for the synthesis of diverse, novel heterocyclic compounds. The presence of the 2,5-difluoro substitution pattern offers significant advantages in modulating the physicochemical properties of target molecules, such as metabolic stability and binding affinity, making this precursor highly valuable in modern drug discovery.[1] This document elucidates the core reactivity of the phenylacetonitrile scaffold, focusing on its transformation into high-value pyrazole, pyrimidine, and pyridine ring systems. We provide validated, step-by-step protocols, mechanistic insights, and workflow diagrams to facilitate the practical application of these synthetic strategies in the laboratory.

Introduction: The Strategic Value of this compound

This compound is an aromatic nitrile that has emerged as a powerful building block in synthetic and medicinal chemistry.[2] At room temperature, it is typically a liquid with a density of approximately 1.233 g/mL.[3] Its molecular structure combines two key features that drive its synthetic utility:

  • The Activated Methylene Group: The protons on the carbon adjacent to the phenyl ring and the nitrile group (the α-carbon) are acidic. This allows for easy deprotonation with a suitable base, generating a resonance-stabilized carbanion. This nucleophilic carbanion is the cornerstone of numerous carbon-carbon bond-forming reactions.

  • The Nitrile Functionality: The cyano group is a versatile functional handle. It can act as an electrophile, participate in cycloaddition reactions, or be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to further molecular complexity.

  • The Difluorophenyl Ring: The fluorine atoms significantly alter the electronic properties of the aromatic ring, enhancing metabolic stability and potentially improving ligand-protein binding interactions through hydrogen bonding or dipole interactions.[4]

This combination makes this compound an ideal precursor for constructing heterocyclic scaffolds that are prevalent in pharmacologically active agents.

General Synthetic Strategy Overview

The following diagram illustrates the primary synthetic pathways explored in this application note, showcasing the versatility of this compound as a central precursor.

G cluster_0 Core Precursor cluster_1 Key Intermediates cluster_2 Target Heterocyclic Scaffolds A This compound B β-Ketonitrile (via Claisen Condensation) A->B + Ester, Base C Enaminonitrile (via Thorpe Dimerization) A->C Base (Self-Condensation) D α,β-Unsaturated Nitrile (via Knoevenagel Condensation) A->D + Aldehyde/Ketone, Base E Substituted Pyrazoles B->E + Hydrazine F Substituted Pyrimidines D->F + Guanidine/Urea G Substituted Pyridines D->G Michael Addition/ Cyclization G A This compound C Intermediate: 3-(2,5-Difluorophenyl)-3-oxopropanenitrile A->C Claisen Condensation B Ethyl Acetate + NaOEt B->C E Target: 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine C->E Cyclocondensation D Hydrazine Hydrate (NH2NH2·H2O) D->E G A This compound C Intermediate: 3-(2,5-Difluorophenyl)-2-cyano-acrolein A->C Knoevenagel Condensation B Ethyl Formate + NaH B->C E Target: 4-(2,5-Difluorophenyl)-6-aminopyrimidine-5-carbonitrile C->E Cyclocondensation D Guanidine HCl + Base D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A-Z Guide to Improving Yields in 2,5-Difluorophenylacetonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound (F2C6H3CH2CN). This molecule is a valuable building block in the development of pharmaceuticals and agrochemicals, making the efficiency and reproducibility of its synthesis a critical concern.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic rationale behind common synthetic routes and provide actionable strategies to enhance your reaction yields.

The primary synthetic pathways to this compound include nucleophilic substitution on a benzyl halide, the Sandmeyer reaction starting from 2,5-difluoroaniline, the Rosenmund-von Braun reaction from an aryl halide, and modern palladium-catalyzed cross-coupling reactions. Each method presents unique challenges and opportunities for optimization.

Part 1: Nucleophilic Substitution from 2,5-Difluorobenzyl Halides

This is one of the most direct methods, involving the reaction of a 2,5-difluorobenzyl halide (chloride or bromide) with a cyanide salt. While straightforward, achieving high yields requires careful control of reaction parameters.

Q1: My yield is consistently low (<70%) when reacting 2,5-difluorobenzyl chloride with sodium cyanide. What are the most likely causes?

Low yields in this substitution reaction often stem from several factors:

  • Purity of Starting Material: The quality of the 2,5-difluorobenzyl chloride is paramount. Technical-grade benzyl halides can contain impurities that interfere with the reaction, leading to lower yields.[2] It is advisable to use a purified starting material, preferably one that has been distilled.

  • Reaction Solvent: The choice of solvent is critical. A mixture of a polar protic solvent like ethanol with water is commonly used to dissolve the sodium cyanide.[3] However, the reaction can be slow. Using polar aprotic solvents like DMF or DMSO, or employing phase-transfer catalysis in a biphasic system, can significantly accelerate the reaction and improve yields.[4]

  • Halide Exchange (Finkelstein Reaction): If you are using 2,5-difluorobenzyl chloride, the reaction can be sluggish. The corresponding bromide is more reactive. You can generate the bromide in situ or improve the reactivity of the chloride by adding a catalytic amount of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI). Iodide is a better nucleophile and a better leaving group, and its catalytic use can accelerate the overall substitution rate.[3]

  • Side Reactions: The primary competing reaction is the formation of the isocyanide (F2C6H3CH2NC), which has a distinct and unpleasant odor. Another potential side reaction is elimination to form a stilbene derivative, although this is less common under these conditions.

Q2: I'm observing a significant impurity with a foul odor. What is it, and how can I prevent or remove it?

The foul-smelling impurity is almost certainly the 2,5-difluorobenzyl isocyanide. Cyanide is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While carbon attack is generally favored (thermodynamic product), a significant amount of N-alkylation can occur, leading to the isocyanide (kinetic product).

Prevention:

  • Solvent Choice: Using polar protic solvents (like ethanol/water) can help solvate the cyanide ion and favor C-alkylation.

  • Counter-ion: The choice of the cyanide salt's counter-ion can influence the outcome, though this is a minor effect.

Removal: If isocyanide has formed, it can be removed during workup. A common and effective method is to wash the crude product with warm (50-60°C) 50% sulfuric acid.[2] The isocyanide is hydrolyzed under these acidic conditions, while the desired nitrile remains stable. This is followed by a wash with a bicarbonate solution to neutralize any remaining acid.

Detailed Protocol: Catalytic Iodide-Promoted Cyanation
ReagentMolar Eq.Notes
2,5-Difluorobenzyl Chloride1.0
Sodium Cyanide (NaCN)1.0 - 1.05Use of a slight excess can ensure complete conversion.
Sodium Iodide (NaI)0.05 - 0.10Catalyst
Methanol or Ethanol/Water-Solvent

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorobenzyl chloride in methanol.

  • Add sodium cyanide and a catalytic amount of sodium iodide.[3]

  • Heat the reaction mixture to reflux (typically 50-70°C) and monitor the reaction progress using TLC or GC.

  • Once the starting material is consumed (usually 4-8 hours), cool the mixture to room temperature.

  • Filter off the precipitated sodium chloride.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by vacuum distillation to yield this compound.[2]

Part 2: The Sandmeyer Reaction from 2,5-Difluoroaniline

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring, starting from an aniline.[5][6] For synthesizing this compound, the process involves two key stages: the diazotization of 2,5-difluoroaniline and the subsequent copper-catalyzed reaction with a cyanide source.[7]

Q1: The diazotization of 2,5-difluoroaniline seems inefficient. How can I ensure complete conversion to the diazonium salt?

Incomplete diazotization is a common pitfall. The key is to maintain a low temperature and ensure the nitrous acid (HNO₂) is generated and reacts efficiently.

  • Temperature Control: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintain the temperature strictly between 0 and 5°C throughout the addition of sodium nitrite.

  • Acid Concentration: Use a sufficient excess of a strong mineral acid like HCl or H₂SO₄. The acid serves three purposes: it protonates the aniline, it reacts with sodium nitrite to generate nitrous acid, and it stabilizes the final diazonium salt.

  • Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise to the acidic solution of the aniline. This ensures that the generated nitrous acid reacts immediately and its concentration remains low, minimizing side reactions.

  • Endpoint Detection: You can check for the completion of the reaction by testing for the presence of excess nitrous acid using potassium iodide-starch paper (it will turn blue/black). A slight excess of nitrous acid is desirable to ensure all the aniline has reacted.

Q2: My Sandmeyer cyanation step is giving a low yield and many tar-like byproducts. What are the critical parameters to control?

Yield loss and byproduct formation in the cyanation step often point to issues with the copper catalyst or the reaction conditions.

  • Catalyst Preparation: The CuCN solution must be freshly prepared and kept basic. A common method is to dissolve CuCN in an aqueous solution of NaCN or KCN to form the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

  • Neutralization: Before adding the diazonium salt solution, it is crucial to neutralize the excess mineral acid from the diazotization step. This is typically done by slowly adding sodium carbonate until the solution is slightly alkaline. Failure to do so can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[8]

  • Addition Rate and Temperature: The diazonium salt solution should be added slowly to the warm (60-70°C) copper cyanide solution. This allows for the controlled decomposition of the diazonium salt and the release of nitrogen gas. Adding it too quickly can lead to an uncontrolled reaction and the formation of tarry decomposition products.

Workflow for Sandmeyer Cyanation

Caption: Workflow for the Sandmeyer synthesis of this compound.

Part 3: Palladium-Catalyzed Cyanation of 2,5-Difluoroaryl Halides

Palladium-catalyzed cross-coupling reactions represent a modern, milder, and often more functional-group-tolerant alternative to traditional methods.[9] However, these reactions can be sensitive and require careful optimization.

Q1: My palladium-catalyzed cyanation reaction is sluggish or fails completely. What is the most common cause?

The most frequent issue in palladium-catalyzed cyanation is catalyst poisoning by the cyanide ion .[10] Cyanide can bind strongly to the palladium center at various stages of the catalytic cycle, leading to deactivation.

Troubleshooting Steps:

  • Choice of Cyanide Source: Use a cyanide source with low solubility in the reaction solvent, such as KCN or Zn(CN)₂. This maintains a low concentration of free cyanide in the solution, minimizing catalyst poisoning. An even better alternative is to use potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and stable source of cyanide that releases it slowly into the reaction medium.[11]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can protect the palladium center and facilitate the reductive elimination step, which is often rate-limiting.

  • Palladium Precursor: Using a pre-catalyst that is easily activated can be beneficial. Some palladium sources require an induction period to form the active Pd(0) species, during which poisoning can occur.[10]

  • Anhydrous Conditions: Water can interfere with the reaction. Ensure that your solvent and reagents are dry, especially when using highly sensitive catalyst systems.

Q2: How do I choose the right combination of catalyst, ligand, and cyanide source?

There is no single "best" system, as the optimal choice depends on the specific substrate (bromide, chloride, or triflate) and desired reaction conditions. However, here is a comparative summary of common systems.

Cyanide SourceCommon Palladium PrecursorCommon Ligand(s)Key AdvantagesKey Disadvantages
Zn(CN)₂Pd(dba)₂dppfGood for many substrates, widely used.Stoichiometric zinc waste.
KCN / NaCNPd(OAc)₂Various phosphinesInexpensive cyanide source.High toxicity, catalyst poisoning is common.
K₄[Fe(CN)₆]Pd(OAc)₂, PalladacyclesBuchwald ligands (e.g., XPhos)Non-toxic cyanide source, highly effective.[11]Can require specific ligands and conditions.
Acetone CyanohydrinPd(PPh₃)₄-Can generate HCN in situ.Requires a base, handling of toxic cyanohydrin.
Troubleshooting Logic for Pd-Catalyzed Cyanationdot

Troubleshooting_Pd Start Reaction Failed or Sluggish Q1 Is your system strictly anhydrous? Start->Q1 A1_Yes Check Catalyst/Ligand Q1->A1_Yes Yes A1_No Dry reagents & solvents. Use molecular sieves. Q1->A1_No No Q2 Are you using a soluble cyanide source (e.g., NaCN)? A1_Yes->Q2 A2_Yes Switch to Zn(CN)₂ or K₄[Fe(CN)₆] to reduce free [CN⁻]. Q2->A2_Yes Yes A2_No Consider Ligand Choice Q2->A2_No No Q3 Is the ligand appropriate? (e.g., bulky, electron-rich) A2_No->Q3 A3_No Screen different phosphine ligands (e.g., Buchwald or Josiphos type). Q3->A3_No No A3_Yes Check Pd precursor & temperature. Ensure full dissolution. Q3->A3_Yes Yes

References

Side reactions in the synthesis of 2,5-Difluorophenylacetonitrile and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a nucleophilic substitution reaction (SN2) between a 2,5-difluorobenzyl halide (bromide or chloride) and a cyanide salt. While straightforward in principle, this reaction is often plagued by the formation of undesirable byproducts that can complicate purification and reduce overall yield. This guide will dissect the primary side reactions—isonitrile formation, elimination, and hydrolysis—and provide robust protocols and preventative measures to ensure a successful and efficient synthesis.

Core Synthesis Pathway: Cyanation of 2,5-Difluorobenzyl Halide

The primary transformation involves the displacement of a halide from the benzylic position by the cyanide anion. The choice of reaction conditions is critical to favor the desired SN2 pathway and suppress competing reactions.

Synthesis Pathway cluster_reaction SN2 Reaction start 2,5-Difluorobenzyl Halide (X = Br, Cl) product This compound (Target Product) start->product Solvent, Catalyst cyanide Cyanide Source (e.g., NaCN, KCN) cyanide->product

Caption: General SN2 synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: My yield is low, and I've identified the isomeric isonitrile as a major byproduct. What causes this, and how can I prevent it?

Answer:

Causality: The formation of 2,5-difluorobenzyl isocyanide is a classic example of the ambident nucleophilic nature of the cyanide ion (CN⁻). The cyanide anion has electron density on both the carbon and nitrogen atoms, allowing it to attack the electrophilic benzylic carbon from either end. Attack via the nitrogen atom leads to the formation of the undesired isonitrile isomer. The ratio of nitrile to isonitrile is highly dependent on the reaction conditions, including the solvent and the nature of the cyanide salt.

Prevention & Troubleshooting Protocol:

To favor the formation of the desired nitrile (C-attack) over the isonitrile (N-attack), it is crucial to use conditions that promote the availability of the "naked" cyanide ion and favor the thermodynamically more stable nitrile product. Phase-Transfer Catalysis (PTC) is a highly effective methodology for this purpose.[1][2][3][4]

Recommended Protocol (Phase-Transfer Catalysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-difluorobenzyl bromide (1.0 eq), sodium cyanide (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Solvent System: Add a biphasic solvent system, for example, a 1:1 mixture of toluene and water. The organic phase dissolves the benzyl bromide, while the aqueous phase dissolves the sodium cyanide.

  • Reaction Execution: Heat the mixture to 60-80 °C with vigorous stirring. The PTC shuttles the cyanide anion from the aqueous phase to the organic phase, where it reacts with the benzyl bromide.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Why this works: The quaternary ammonium salt (PTC) forms a lipophilic ion pair with the cyanide anion, transferring it into the organic phase. In this less-solvated environment, the more nucleophilic carbon end of the cyanide ion is more reactive, leading to a higher selectivity for the desired nitrile product.

ConditionPredominant ProductRationale
Polar Aprotic Solvent (e.g., DMSO, DMF) NitrileSolvates the cation of the cyanide salt, leaving a more "naked" and reactive cyanide anion, favoring C-attack.
Protic Solvent (e.g., Ethanol, Water) Increased IsonitrileProtic solvents can hydrogen-bond with the nitrogen atom of the cyanide ion, increasing its nucleophilicity relative to the carbon.
Phase-Transfer Catalysis High Nitrile SelectivityFacilitates the transfer of the cyanide anion to the organic phase as a less-solvated, highly reactive nucleophile, favoring C-attack.[2]
FAQ 2: I'm observing a significant amount of an elimination byproduct. What is happening and how can I minimize it?

Answer:

Causality: Benzyl halides, especially secondary and tertiary ones, can undergo elimination reactions (E1 or E2) to form alkenes. While 2,5-difluorobenzyl halide is a primary halide and less prone to elimination, the use of a strong, sterically hindered base or high temperatures can promote the elimination of H-X (where X is Br or Cl) to form a fluorinated styrene derivative. The cyanide ion itself is a relatively weak base, but impurities or the use of stronger basic conditions can lead to this side reaction.

Prevention & Troubleshooting Protocol:

  • Control Temperature: Avoid excessive heating. For the cyanation of 2,5-difluorobenzyl bromide, temperatures in the range of 60-80 °C are generally sufficient. Higher temperatures can favor elimination over substitution.

  • Choice of Base/Nucleophile: Use a cyanide source like NaCN or KCN, which are sufficiently nucleophilic but not overly basic. Avoid stronger bases unless absolutely necessary for a different transformation.

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF can be beneficial as they solvate the cation, enhancing the nucleophilicity of the cyanide anion without significantly increasing its basicity.

  • Substrate Purity: Ensure the starting 2,5-difluorobenzyl halide is free from impurities that could act as stronger bases.

Elimination_Side_Reaction start 2,5-Difluorobenzyl Halide product This compound (Desired SN2 Product) start->product CN⁻ (Nucleophile) side_product Fluorinated Styrene Derivative (Elimination Byproduct) start->side_product Base / High Temp.

Caption: Competing SN2 and elimination pathways.

FAQ 3: During work-up or upon standing, I am detecting the corresponding amide (2,5-Difluorophenylacetamide) and carboxylic acid (2,5-Difluorophenylacetic acid). How can I prevent this hydrolysis?

Answer:

Causality: Nitriles are susceptible to hydrolysis to form amides and subsequently carboxylic acids. This reaction is catalyzed by both acid and base. The presence of water during the reaction or, more commonly, during aqueous work-up under non-neutral pH conditions can lead to the formation of these impurities.

Prevention & Troubleshooting Protocol:

  • Anhydrous Reaction Conditions: While the PTC protocol uses a biphasic system, it is important to minimize prolonged exposure to water at elevated temperatures. If not using PTC, ensure your solvent and reagents are dry.

  • Neutral Work-up: This is the most critical step. When washing the reaction mixture, use deionized water or a neutral brine solution. Avoid acidic or basic washes if possible. If an acid or base wash is necessary for purification, perform it at low temperatures (0-5 °C) and for a minimal amount of time.

  • Prompt Isolation: After the work-up, dry the organic layer thoroughly and isolate the product promptly. Do not let the crude product sit in the presence of residual water or acidic/basic impurities.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent gradual hydrolysis upon exposure to atmospheric moisture.

Hydrolysis_Pathway nitrile This compound amide 2,5-Difluorophenylacetamide nitrile->amide H₂O, H⁺ or OH⁻ (Partial Hydrolysis) acid 2,5-Difluorophenylacetic acid amide->acid H₂O, H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Stepwise hydrolysis of the nitrile product.

FAQ 4: How do I purify the final product from the common byproducts?

Answer:

Purification Strategy:

  • Initial Work-up: As described above, a standard aqueous work-up will remove the inorganic salts (e.g., NaBr, excess NaCN) and the phase-transfer catalyst.

  • Removal of Isonitrile: The isonitrile byproduct often has a boiling point very close to the desired nitrile, making simple distillation challenging. A common method to remove isonitriles is to treat the crude product with dilute acid. Isonitriles are more readily hydrolyzed under acidic conditions to the corresponding amine and formic acid, which can then be removed by an aqueous wash. However, this must be done carefully to avoid significant hydrolysis of the desired nitrile product.

  • Distillation: Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition or side reactions.

  • Column Chromatography: For small-scale purification or to remove trace impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.

Analytical Monitoring:

  • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool to monitor the progress of the reaction and to identify the byproducts (isonitrile, elimination product, etc.) based on their mass spectra and retention times.[6][7][8]

  • FT-IR: Fourier-Transform Infrared Spectroscopy can be used to confirm the presence of the nitrile group (C≡N stretch, typically around 2250 cm⁻¹) and the absence of the isonitrile group (N≡C stretch, around 2140 cm⁻¹).

  • NMR: ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product and can be used to quantify the purity if an internal standard is used.

Conclusion

The synthesis of this compound, while subject to several competing side reactions, can be performed efficiently and in high yield with careful control of reaction conditions. The use of phase-transfer catalysis is a highly recommended strategy to minimize the formation of the isonitrile byproduct. By understanding the mechanistic origins of the common side reactions—isonitrile formation, elimination, and hydrolysis—researchers can proactively implement the preventative measures and purification protocols outlined in this guide to achieve their desired product with high purity.

References

Troubleshooting low conversion rates in 2,5-Difluorophenylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluorophenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its synthesis and subsequent reactions, with a primary focus on addressing low conversion rates. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.

General Troubleshooting Workflow

Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow outlines a logical sequence of investigation when faced with a low-yielding reaction.

G cluster_start cluster_analysis Phase 1: Initial Analysis & Verification cluster_reagents Phase 2: Reagent & Setup Integrity cluster_conditions Phase 3: Reaction Condition Optimization cluster_workup Phase 4: Workup & Purification start Low Conversion Rate Observed a1 Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->a1 a2 Identify Components: - Unreacted Starting Material? - Desired Product? - Side Products? a1->a2 b1 Verify Purity of Starting Materials (e.g., 2,5-Difluorobenzyl Halide) a2->b1 b2 Confirm Activity of Cyanide Source (e.g., NaCN, KCN, TMSCN) b1->b2 b3 Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere, Dry Solvents) b2->b3 c1 Evaluate Solvent Choice (Is it a suitable polar aprotic solvent?) b3->c1 c2 Optimize Temperature (Too low for reaction rate? Too high for stability?) c1->c2 c3 Assess Base/Catalyst (Correct stoichiometry? Potential side reactions?) c2->c3 d1 Review Workup Procedure (e.g., Quenching, Extraction) c3->d1 d2 Check for Product Loss (Emulsions, Hydrolysis, Volatility) d1->d2

Caption: A systematic workflow for diagnosing low conversion rates.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format. The most common synthesis route to this compound is the nucleophilic substitution (SN2) reaction between a 2,5-difluorobenzyl halide (e.g., bromide or chloride) and a cyanide salt. The advice below is primarily centered on this transformation.

Section 1: Issues Related to Reagents and Reaction Setup

Q1: My reaction shows a significant amount of unreacted 2,5-difluorobenzyl halide starting material. What's the likely cause?

A1: This is a classic symptom of insufficient reactivity. Several factors could be at play:

  • Inactive Cyanide Source: Alkali metal cyanides (NaCN, KCN) are hygroscopic. Absorbed moisture can reduce the nucleophilicity of the cyanide ion. Always use freshly opened, anhydrous grade cyanide or dry it thoroughly in a vacuum oven before use.

  • Inappropriate Solvent Choice: The choice of solvent is arguably the most critical parameter for a successful SN2 reaction.[1] Protic solvents (e.g., water, ethanol, methanol) will solvate the cyanide anion through hydrogen bonding, creating a "solvent cage" that severely hinders its ability to act as a nucleophile.[2][3]

  • Low Reaction Temperature: The reaction may simply be too slow at the temperature you are running it. A modest increase in temperature can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.[4]

Q2: I've rigorously dried my reagents and solvent, but the conversion is still poor. What should I check next?

A2: If you have ruled out moisture and obvious reagent issues, consider the subtler aspects of the reaction environment.

  • Purity of the Benzyl Halide: The starting 2,5-difluorobenzyl halide must be pure. Impurities from its synthesis, such as over-halogenated species or residual starting material (2,5-difluorotoluene), will not participate in the reaction and will lower your potential yield from the outset.

  • Solubility of the Cyanide Salt: While polar aprotic solvents are ideal, the cyanide salt must have sufficient solubility to participate in the reaction. In solvents like acetonitrile, the solubility of NaCN or KCN can be limited. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) or 18-crown-6 can dramatically increase the concentration of "naked," highly reactive cyanide anions in the organic phase.[5]

Section 2: Optimizing Reaction Conditions

Q3: How do I choose the best solvent for my cyanation reaction?

A3: For an SN2 reaction, the goal is to dissolve the reagents while maximizing the nucleophilicity of the cyanide ion. This is best achieved with polar aprotic solvents .[6] These solvents possess a significant dipole moment to dissolve ionic species but lack acidic protons, so they do not form strong hydrogen bonds with the nucleophile.[2]

Solvent ClassExamplesImpact on SN2 CyanationRationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Highly Favorable Solvates the cation (e.g., Na⁺) well but leaves the CN⁻ anion "naked" and highly reactive, accelerating the reaction.[3]
Polar Protic Water, Methanol, EthanolHighly Unfavorable Strongly solvates and stabilizes the CN⁻ anion via hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[2]
Non-Polar Toluene, Hexane, BenzeneUnfavorable Fails to adequately dissolve the ionic cyanide salt, leading to a heterogeneous mixture with very low reactivity.

Q4: I am observing a significant side product that I suspect is from an elimination reaction. How can I suppress it?

A4: The cyanide ion (CN⁻) is a good nucleophile but also a moderate base. This means the desired SN2 substitution is always in competition with the E2 elimination pathway, which would produce 2,5-difluorostyrene derivatives.[1]

To favor substitution over elimination:

  • Use a Less Hindered Substrate: Benzyl halides are primary and generally favor SN2. Ensure your substrate is indeed the primary halide.

  • Avoid Excessively High Temperatures: Higher temperatures tend to favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable rate.[7]

  • Use a "Softer" Cyanide Source: Reagents like trimethylsilyl cyanide (TMSCN) can sometimes provide the cyanide nucleophile under milder, less basic conditions, although they may require Lewis acid catalysis.[8]

G cluster_main Key Factors in Ssubscript{N}2 Cyanation of 2,5-Difluorobenzyl Halide reagents Reagents 2,5-Difluorobenzyl-X (X=Br, Cl) (Purity is critical) Cyanide Source (NaCN, KCN) (Must be anhydrous and active) outcome Product: This compound reagents->outcome Substrate & Nucleophile solvent Solvent Polar Aprotic (DMSO, DMF, ACN) (Maximizes Nucleophilicity) Protic Solvents (H₂O, EtOH) (Inhibits Reaction) solvent->outcome Reaction Medium conditions Conditions Temperature (Balances rate vs. side reactions) Anhydrous Atmosphere (Prevents hydrolysis) Additives (Optional) (Phase-Transfer Catalyst, Crown Ether) conditions->outcome Control Parameters

Caption: Core components influencing the success of the cyanation reaction.

Section 3: Workup and Product-Related Issues

Q5: My reaction appears to go to completion by TLC/GC-MS, but my isolated yield is very low. Where could my product be going?

A5: Product loss during workup is a common and frustrating issue. Here are the primary culprits:

  • Hydrolysis to Carboxylic Acid: The nitrile group in your product can be hydrolyzed to the corresponding carboxylic acid (2,5-difluorophenylacetic acid) under either strongly acidic or basic aqueous conditions, especially if heat is applied during workup or extraction.[9][10] When quenching the reaction, use dilute, cold acid or base and avoid prolonged exposure.

  • Emulsion Formation: Quenching reactions from polar aprotic solvents like DMF or DMSO with water can lead to persistent emulsions during extraction, trapping your product and making phase separation difficult. To break emulsions, try adding a saturated brine solution (NaCl(aq)) or filtering the entire mixture through a pad of Celite®.[4]

  • Improper pH during Extraction: this compound is a neutral organic compound. Ensure your aqueous layer is at a pH where the product remains neutral and unreactive to maximize its partitioning into the organic solvent during extraction.

Q6: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products?

A6: Besides unreacted starting material and the elimination product mentioned earlier, other impurities can arise:

  • 2,5-Difluorobenzyl Alcohol: If there is residual water in the reaction, it can compete with the cyanide as a nucleophile, leading to the formation of the corresponding alcohol.

  • Hydrolysis Product: As mentioned, 2,5-difluorophenylacetic acid is a common impurity if the workup conditions are too harsh.[9][10]

  • Dimerization/Polymerization Products: While less common for this specific reaction, highly reactive intermediates or harsh conditions can sometimes lead to undesired oligomers.

A thorough purification, typically via flash column chromatography on silica gel or vacuum distillation, is essential to obtain the pure product.[7]

References

Purification challenges of 2,5-Difluorophenylacetonitrile and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Difluorophenylacetonitrile

A Senior Application Scientist's Guide to Purification Challenges and Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical fluorinated intermediate. The purity of this compound is paramount, as impurities can directly impact the yield, safety, and efficacy of subsequent synthetic steps and final active pharmaceutical ingredients.[1] This document provides in-depth, field-proven insights into common purification challenges and offers robust, validated solutions.

Frequently Asked Questions (FAQs): Impurity Profiling & Purity Analysis

This section addresses common questions regarding the identification and quantification of impurities in this compound.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the cyanation of a corresponding benzyl halide.[2] Therefore, typical impurities include:

  • Unreacted Starting Materials: Residual 2,5-difluorobenzyl chloride or bromide.

  • By-products of Cyanation: Isocyanides or products from side reactions with the cyanide source.

  • Solvent Residues: High-boiling point aprotic solvents like DMF or DMSO are often used and can be difficult to remove.[2]

  • Related Positional Isomers: If the starting difluorobenzene was not pure, you might have other difluorophenylacetonitrile isomers.

  • Degradation Products: Fluorinated aromatic compounds can be susceptible to specific degradation pathways, such as hydrolysis of the nitrile group to an amide or carboxylic acid, especially under harsh pH conditions during workup.[3]

Q2: Which analytical technique is best for routine purity assessment of my sample?

A2: For a volatile, thermally stable compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for routine purity analysis.[1] It offers excellent resolution for separating volatile impurities. For non-volatile impurities or for orthogonal confirmation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful alternative.[4][5]

Table 1: Comparison of Recommended Analytical Methods for Purity Assessment

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Primary Application Routine purity testing, separation of volatile impurities and starting materials.Purity testing, analysis of non-volatile impurities (e.g., hydrolyzed by-products).
Advantages High separation efficiency, robust, sensitive for volatile organics.[1]Versatile, suitable for a wide range of polarities, non-destructive.[5]
Limitations Not suitable for non-volatile or thermally labile impurities.May have lower resolution for closely related volatile isomers compared to GC.
Typical Column DB-5 or similar non-polar capillary column.[1]C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
Typical Mobile Phase Helium or Nitrogen carrier gas.Acetonitrile/Water or Methanol/Water gradient.[4]

Q3: My ¹⁹F NMR spectrum shows multiple unexpected signals. What could be the cause?

A3: While excellent for structural confirmation, ¹⁹F NMR can be deceptively sensitive to contaminants. Common sources of extraneous fluorine signals include:

  • Fluorinated Isomers: As mentioned, impurities from the synthesis.

  • Degradation: Certain degradation pathways might alter the electronic environment of the fluorine atoms.[6]

  • Laboratory Contamination: Fluoropolymers are common in lab equipment (e.g., PTFE-coated vials, stir bars, and septa) and can leach fluorinated compounds, leading to background noise.[7] It is crucial to run a blank solvent in your NMR tube to rule out system contamination.

Troubleshooting and Purification Protocols

This section provides solutions to specific issues encountered during the purification of this compound.

Q4: I am trying to purify my product by distillation, but the yield is low and I suspect decomposition. What am I doing wrong?

A4: this compound has a high boiling point (90 °C at 5 mm Hg).[8][9] Attempting distillation at atmospheric pressure will require very high temperatures, leading to thermal degradation.

Solution: Vacuum Distillation. You must perform the distillation under reduced pressure. This lowers the boiling point to a safe temperature, preventing decomposition and preserving your product. Ensure your system is free of leaks to maintain a stable, low pressure.

Workflow for Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities identified during your initial analysis.

start Crude Product (Purity < 98%) analysis Analytical Assessment (GC/HPLC) start->analysis decision Impurity Profile? analysis->decision distill Vacuum Distillation decision->distill Impurities are high-boiling point (e.g., DMF, salts) chrom Column Chromatography decision->chrom Impurities have similar volatility (e.g., isomers) final Pure Product (Purity > 99.5%) distill->final chrom->final

Caption: Logic for selecting a purification method based on impurity type.

Q5: What are the best conditions for purifying this compound using flash column chromatography?

A5: Flash column chromatography is highly effective for removing impurities with different polarities, such as unreacted starting materials or less polar by-products.[10][11]

Solution: Silica Gel Chromatography with a Hexane/Ethyl Acetate Gradient. this compound is a moderately polar compound. A typical starting point is a solvent system of hexane and ethyl acetate.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The optimal gradient should be determined by Thin Layer Chromatography (TLC) first.

  • Causality: The non-polar hexane interacts weakly with both the silica and the compounds, while the more polar ethyl acetate competes for binding sites on the silica. By gradually increasing the ethyl acetate concentration, you can selectively elute compounds based on their polarity. Less polar impurities will elute first, followed by your product, and finally, more polar impurities.

Table 2: Troubleshooting Guide for Flash Column Chromatography

IssuePotential CauseRecommended Solution
Poor Separation (Overlapping Peaks) Incorrect Solvent System: Eluent is too polar (low Rf) or not polar enough (high Rf).Optimize the solvent system using TLC to achieve an Rf value of ~0.3 for the product.
Column Overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the sample load. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Product Elutes with Solvent Front Eluent is too Polar: The solvent is washing everything off the column without separation.Decrease the polarity of the starting eluent significantly (e.g., switch from 80:20 to 98:2 Hexane:EtOAc).
Product Won't Elute from Column Eluent is Not Polar Enough: The product is strongly adsorbed to the silica.Gradually increase the eluent polarity. If necessary, add a small percentage of a more polar solvent like methanol.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC-FID)

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).[5]

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL with a 50:1 split ratio.

  • Data Analysis: Calculate purity using the area percent method, where the peak area of the product is divided by the total area of all peaks.[5]

General Purification Workflow

This diagram illustrates a comprehensive workflow from receiving a crude sample to obtaining a certified pure product.

cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation crude Crude Sample analytical Purity Assessment (GC, HPLC, NMR) crude->analytical purify Select Purification Method (Distillation or Chromatography) analytical->purify execute Execute Purification Protocol purify->execute fractions Collect & Analyze Fractions execute->fractions combine Combine Pure Fractions fractions->combine final_analysis Final Purity Check (>99.5% Target) final_analysis->purify Fails Spec. final_product Certified Pure Product final_analysis->final_product Meets Spec. combine->final_analysis

Caption: A generalized workflow for the purification and validation of this compound.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: First, determine the optimal mobile phase by running TLC plates. Spot the crude material on a silica plate and develop it in various ratios of Hexane:Ethyl Acetate. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with silica gel slurried in the initial, low-polarity mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the percentage of ethyl acetate in the mobile phase according to your TLC analysis to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.

References

Identifying and removing impurities from 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven answers and troubleshooting for common challenges encountered during the handling, analysis, and purification of this compound. The following FAQs and protocols are structured to explain not just what to do, but why specific experimental choices are made, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most probable impurities in my sample of this compound?

Understanding the potential impurities is the first step toward effective purification. Impurities in this compound can be categorized based on their origin: the synthetic route, subsequent degradation, or storage.

  • Synthesis-Related Impurities: These are the most common and depend heavily on the synthetic pathway. A prevalent method is the nucleophilic substitution of a 2,5-difluorobenzyl halide with a cyanide salt.

    • Unreacted Starting Materials: Residual 2,5-difluorobenzyl bromide or chloride.

    • Isomeric Impurities: If the starting material (e.g., difluorotoluene) was not isomerically pure, you might find other isomers like 2,4- or 3,5-difluorophenylacetonitrile.[1] These are often the most challenging to remove.

    • Side-Reaction Products: Hydrolysis of the nitrile group can occur during workup or synthesis, leading to 2,5-difluorophenylacetamide and, subsequently, 2,5-difluorophenylacetic acid.

  • Degradation Products: The nitrile group is susceptible to hydrolysis, especially under strong acidic or basic conditions, or prolonged exposure to moisture at elevated temperatures.[2] Key degradation products are the aforementioned amide and carboxylic acid.[2]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., Acetonitrile, Dimethylformamide, Toluene) may be present. Their limits are defined by regulatory guidelines such as ICH Q3C.[3]

Table 1: Common Impurities and Their Potential Sources

Impurity Name Chemical Structure Potential Source Typical Analytical Signature
2,5-Difluorobenzyl Halide F₂C₆H₃CH₂-X (X=Cl, Br) Unreacted starting material Unique mass fragment in GC-MS
Isomeric Phenylacetonitriles e.g., F₂C₆H₃CH₂CN (2,4- or 3,5-) Impure starting materials Similar mass spectrum, slightly different retention time in GC/HPLC
2,5-Difluorophenylacetamide F₂C₆H₃CH₂CONH₂ Hydrolysis of nitrile Higher polarity, distinct mass in LC-MS
2,5-Difluorophenylacetic Acid F₂C₆H₃CH₂COOH Hydrolysis of nitrile/amide High polarity, may tail on standard GC/HPLC columns

| Residual Solvents | e.g., Toluene, Acetonitrile | Synthesis, workup, or purification | Sharp, early-eluting peak in GC |

FAQ 2: How do I perform an initial purity assessment of my material?

A quick and reliable purity check is crucial. The two most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-line technique for volatile and thermally stable compounds like this compound. It separates compounds based on their boiling point and polarity, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the compound and its fragments, aiding in identification.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and is the standard for pharmaceutical impurity profiling.[5][6] A reverse-phase (RP) method is typically used, separating compounds based on their hydrophobicity. It is particularly effective for identifying less volatile or more polar impurities like the corresponding amide and carboxylic acid.

cluster_start Purity Assessment Workflow Start Sample of This compound Decision Are impurities volatile & thermally stable? Start->Decision GC_MS Perform GC-MS Analysis Decision->GC_MS  Yes HPLC Perform RP-HPLC Analysis Decision->HPLC No / Unsure   Analyze Analyze Data: - % Purity - Identify Known Impurities - Flag Unknowns GC_MS->Analyze HPLC->Analyze

Caption: Initial workflow for assessing sample purity.

FAQ 3: An unknown peak was detected. How can I definitively identify its structure?

While GC-MS and HPLC-UV can detect impurities, they often fall short of providing a definitive structure for an unknown. For this, hyphenated techniques and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[5] It provides the accurate molecular weight of the impurity. Tandem MS (MS/MS) can be used to fragment the molecule, giving vital clues about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for structure elucidation. For fluorinated compounds, ¹⁹F NMR is exceptionally informative, providing distinct signals for each unique fluorine environment. ¹H and ¹³C NMR are also essential to piece together the full structure. If the impurity cannot be isolated, advanced techniques like LC-NMR can be employed.[8]

FAQ 4: What is the most effective method for purifying this compound at scale (>10 g)?

For multi-gram quantities, vacuum distillation is typically the most efficient and economical method, provided the impurities have sufficiently different boiling points from the main compound.

Causality: this compound has a relatively high boiling point at atmospheric pressure, and prolonged heating can cause degradation.[2] Applying a vacuum lowers the boiling point significantly, allowing for distillation at a lower, safer temperature. The boiling point is reported as 90 °C at 5 mmHg.[1][9]

Table 2: Physical Properties of this compound

Property Value Source
CAS Number 69584-87-8 [1][10]
Molecular Formula C₈H₅F₂N [1][10]
Molecular Weight 153.13 g/mol [10][11]
Appearance Clear colorless to yellow liquid [1]
Density 1.233 g/mL at 25 °C [9][10]
Boiling Point 90 °C at 5 mmHg [9][12]

| Refractive Index | n20/D 1.4834 |[9][10] |

  • Setup: Assemble a fractional distillation apparatus rated for vacuum. Use a short-path or Vigreux column depending on the expected boiling point difference between the product and impurities. Ensure all glass joints are properly sealed with vacuum grease.

  • System Check: Attach a vacuum pump with a cold trap and a pressure gauge. Slowly apply vacuum to ensure the system is leak-free.

  • Heating: Place the distillation flask in a heating mantle with a stirrer. Begin stirring and gently heat the crude material.

  • Fraction Collection: Collect fractions based on the boiling point at the measured pressure. Discard the initial low-boiling fraction (head), which may contain residual solvents.

  • Main Fraction: Collect the main fraction boiling at a constant temperature (around 90 °C at 5 mmHg). Monitor the purity of the collected fractions by GC or HPLC.

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool before releasing the vacuum to prevent atmospheric oxygen from entering the hot system.

FAQ 5: I am struggling to separate an isomeric impurity. What should I do?

Isomeric impurities are a common challenge because their similar physical properties make separation by distillation or recrystallization very difficult.[13] In this case, chromatography is the method of choice due to its high resolving power.

Expert Insight: The key to chromatographic separation of fluorinated isomers lies in exploiting subtle differences in their interaction with the stationary phase. While standard silica gel or C18 columns can work, specialized fluorinated stationary phases often provide superior selectivity.[14][15] These phases leverage unique dipole-dipole interactions and fluorous-fluorous interactions to enhance the separation of structurally similar fluorinated compounds.[16][17]

cluster_purification Purification Method Selection Guide Start Crude This compound Impurity_Type What is the primary nature of the impurity? Start->Impurity_Type BP_Diff Significant Boiling Point Difference? Impurity_Type->BP_Diff Non-isomeric, volatile/non-polar Isomer_Check Isomeric Impurity? Impurity_Type->Isomer_Check Unknown / Mixed Recrystal Attempt Recrystallization Impurity_Type->Recrystal Solid / High-melting Distillation Use Vacuum Distillation BP_Diff->Distillation Yes Chromatography Use Flash or Preparative HPLC (Consider Fluorous Phase) BP_Diff->Chromatography No Isomer_Check->BP_Diff No Isomer_Check->Chromatography Yes

Caption: Decision tree for selecting a purification strategy.

  • Stationary Phase Selection: Choose a column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF) bonded silica).[15]

  • Solvent System (Mobile Phase): Develop a solvent system using thin-layer chromatography (TLC). A typical mobile phase for fluorinated compounds on a fluorinated phase might be a gradient of a non-polar solvent (e.g., heptane) and a more polar solvent (e.g., ethyl acetate or methyl tert-butyl ether). The goal is to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Properly pack the column with the selected stationary phase in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica or the stationary phase itself. Carefully load this onto the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (gradient elution) if necessary. The more fluorinated a molecule is, the more it will be retained on the fluorinated phase.[15]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalytic reactions involving 2,5-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific challenges, explain the underlying chemical principles, and provide actionable protocols.

Section 1: Understanding the Catalytic Environment

Reactions with this compound often involve palladium-catalyzed cross-coupling or cyanation, which are powerful tools for C-C and C-CN bond formation. However, the components of these reactions—the substrate, the cyanide source, and potential impurities—create a challenging environment where the catalyst's longevity can be compromised. The nitrile group and the fluoro-substituents introduce specific pathways for catalyst deactivation that must be understood for successful and reproducible synthesis.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

Issue 1: Rapid Reaction Stagnation or Complete Failure

Q1: My palladium-catalyzed reaction with this compound started well but then stopped completely before reaching full conversion. What is the most probable cause?

A1: The most frequent cause of abrupt reaction failure in this context, particularly in cyanation reactions, is acute catalyst poisoning by excess cyanide ions (CN⁻) .[1][2][3][4] The palladium catalyst, essential for the reaction, can be irreversibly sequestered into inactive complexes.

  • Causality: The catalytically active Pd(0) species is highly susceptible to coordination by excess cyanide. This leads to the formation of stable, coordinatively saturated palladium-cyanide complexes, such as [Pd(CN)₃]⁻ and [Pd(CN)₄]²⁻.[1][5] These species are unable to participate in the key steps of the catalytic cycle, such as oxidative addition, effectively halting the reaction. Every step of the catalytic cycle, from oxidative addition to reductive elimination, can be disrupted by an overabundance of cyanide.[1][3][5]

  • Self-Validation Check: If you suspect cyanide poisoning, a simple test is to add a fresh charge of catalyst to the stalled reaction. If the reaction restarts momentarily and then dies again, it strongly indicates the presence of a chemical poison in the reaction medium rather than thermal degradation of the initial catalyst charge.

Q2: I am running the reaction under what I believe are anhydrous conditions, yet I'm still seeing rapid deactivation. Could trace amounts of water be the culprit?

A2: Yes, even minute quantities of water can be extremely detrimental. Moisture is particularly harmful because it facilitates the hydrolysis of the cyanide source (e.g., KCN, NaCN) to form hydrogen cyanide (HCN).[1][2][3][5]

  • Causality: HCN is highly reactive towards the Pd(0) catalyst. It can react to form inactive palladium hydride species like [(CN)₃PdH]²⁻, effectively removing the catalyst from the cycle.[1][3] This process can be autocatalytic because the hydrolysis also produces hydroxide ions (OH⁻), which can promote further side reactions.

  • Preventative Measures:

    • Solvent Purity: Always use freshly distilled or commercially available anhydrous solvents.

    • Reagent Handling: Dry reagents like bases and cyanide sources in a vacuum oven before use. Store them in a desiccator or glovebox.

    • Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.[6]

Issue 2: Gradual Loss of Activity and Poor Selectivity

Q3: My reaction proceeds to completion, but I have to use a very high catalyst loading. With lower loadings, the reaction is sluggish and gives a poor yield. What could be causing this gradual deactivation?

A3: Gradual deactivation often points towards slower processes like fouling (coking) or thermal degradation (sintering) , rather than acute poisoning.

  • Fouling/Coking: This involves the deposition of high-molecular-weight organic materials or carbonaceous residues ("coke") onto the catalyst's active sites.[7][8] These deposits physically block the sites, preventing reactants from accessing them. In reactions involving nitriles and aromatic systems, polymerization or decomposition side-products can be a source of such fouling agents.[7][9]

  • Thermal Degradation: If your reaction requires high temperatures, the fine metallic palladium nanoparticles on the support can migrate and agglomerate into larger, less active particles. This process, known as sintering, leads to a decrease in the catalyst's active surface area.[9]

  • Diagnostic Clue: A visual inspection of the recovered catalyst can be informative. A fouled catalyst often appears black and clumpy due to coke deposition.

Q4: I'm observing unexpected byproducts, and my product selectivity is poor. Could the fluorine atoms on the this compound be involved in catalyst deactivation?

A4: While C-F bonds are generally strong, their involvement in deactivation pathways cannot be entirely ruled out, though it is less common than cyanide poisoning.

  • C-F Bond Activation: Under certain conditions, oxidative addition of a C-F bond to the palladium center can occur, leading to the formation of palladium fluoride species.[10][11] These off-cycle intermediates may be less reactive in the desired cross-coupling pathway. The presence of strong σ-donor ligands can sometimes promote this undesired reactivity.

  • Role of Fluoride Ions: If fluoride ions (F⁻) are generated through any side reaction, they can interact with the palladium center. While fluoride can sometimes play a beneficial role in transmetalation (e.g., in Stille couplings), it can also form stable palladium-fluoride complexes that may alter the catalyst's activity and selectivity.[12]

Section 3: Diagnostic & Remediation Protocols

Protocol 1: Troubleshooting Workflow for Reaction Failure

This workflow provides a logical sequence of steps to diagnose the root cause of catalyst deactivation.

G start Low/No Product Yield reagent_check Verify Reagent Purity & Integrity (Substrates, Solvent, Base) start->reagent_check Step 1 atmosphere_check Confirm Inert Atmosphere (Degassing, Positive Pressure) reagent_check->atmosphere_check Reagents OK catalyst_check Evaluate Catalyst Activity atmosphere_check->catalyst_check Atmosphere OK poisoning Suspect Acute Poisoning (e.g., Cyanide, Water/HCN) catalyst_check->poisoning Rapid Failure fouling Suspect Gradual Deactivation (Fouling, Sintering) catalyst_check->fouling Sluggish / Gradual Failure remediation_poison Action: Use Anhydrous Reagents, Slow Cyanide Addition poisoning->remediation_poison analysis Characterize Spent Catalyst (See Section 4) poisoning->analysis remediation_fouling Action: Optimize Temperature, Consider Catalyst Regeneration fouling->remediation_fouling fouling->analysis

Caption: Troubleshooting Decision Workflow.

Protocol 2: Catalyst Regeneration via Solvent Washing

This protocol is effective for removing organic foulants and some adsorbed species from supported palladium catalysts (e.g., Pd/C).[13]

Objective: To restore catalytic activity by dissolving and washing away surface contaminants.

Materials:

  • Spent Palladium Catalyst

  • Chloroform (or Dichloromethane)

  • Glacial Acetic Acid

  • Anhydrous Ethanol or Methanol

  • Filter apparatus (e.g., Büchner funnel with filter paper)

  • Ultrasonic bath

Procedure:

  • Initial Wash: Suspend the recovered catalyst in chloroform in a flask.

  • Sonication: Place the flask in an ultrasonic bath for 15-20 minutes to dislodge adsorbed material.

  • Filtration: Filter the catalyst, washing thoroughly with fresh chloroform.

  • Acid Wash: Transfer the catalyst to a new flask and suspend it in a 1:1 mixture of chloroform and glacial acetic acid.

  • Stirring: Stir the suspension vigorously for 30-60 minutes at room temperature. The acid helps remove more polar and basic residues.

  • Filtration and Rinse: Filter the catalyst again. Wash sequentially with chloroform, followed by anhydrous ethanol or methanol to remove residual acid and solvent.

  • Drying: Dry the catalyst thoroughly under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Activity Test: Test the regenerated catalyst's activity using a small-scale standard reaction and compare its performance to fresh and spent catalyst.

Section 4: Advanced Catalyst Characterization

When troubleshooting proves insufficient, a deeper analysis of the spent catalyst can provide definitive answers. These techniques help identify the precise deactivation mechanism.[14][15][16]

Technique Information Provided Deactivation Mechanism Indicated
BET Surface Area Analysis Measures the total surface area and pore size distribution of the catalyst support.[15]A significant decrease in surface area suggests sintering (thermal degradation) or pore blockage due to fouling .[14]
X-ray Photoelectron Spec. (XPS) Determines the elemental composition and chemical states of atoms on the catalyst surface.[16][17]Can directly detect surface poisons like cyanide, halides, or sulfur. Can also indicate changes in the palladium oxidation state.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[18]Mass loss upon heating in an inert atmosphere can quantify the amount of volatile organic foulants . Heating in air can quantify coke deposits.
X-ray Diffraction (XRD) Provides information on the crystalline structure and average crystallite size of the palladium particles.[15]An increase in the palladium crystallite size is direct evidence of sintering .

Visualizing Deactivation: The Cyanide Poisoning Pathway

The following diagram illustrates how excess cyanide can divert the palladium catalyst from the productive catalytic cycle into dormant, inactive states.

Caption: Palladium catalyst poisoning by cyanide.

References

Technical Support Center: Analytical Methods for Monitoring the Purity of 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to ensuring the highest standards in the quality control of 2,5-Difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate purity assessments of this critical chemical intermediate. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges you may encounter during your analytical experiments.

I. Understanding the Analyte: this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect reaction yields, introduce unwanted side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide will focus on the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with supporting information from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

II. Troubleshooting Guide: Navigating Common Analytical Challenges

This section is structured to help you diagnose and resolve issues that may arise during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Scenario 1: Inconsistent Retention Times

Question: "My retention times for this compound are shifting between injections. What could be the cause and how do I fix it?"

Answer:

Retention time variability is a common issue in HPLC and can stem from several factors.[2][3] A systematic approach is key to identifying the root cause.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Mobile Phase Composition Inaccurate mixing of mobile phase components or degradation of solvents can lead to shifts in retention time.[2][3]Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly by hand-mixing the mobile phase and running it from a single reservoir to see if the problem resolves.[4]
Column Equilibration Insufficient equilibration time between gradient runs or after changing the mobile phase will cause retention time drift.[3]Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.[3]
Flow Rate Fluctuation A leak in the system or a malfunctioning pump can cause inconsistent flow rates, directly impacting retention times.[2]Check for leaks at all fittings, especially around the pump head and column connections.[3][4] If no leaks are found, purge the pump to remove any trapped air bubbles.[4] If the problem persists, the pump seals may need to be replaced.[3][4]
Temperature Variations Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts.[3]Use a column oven to maintain a consistent temperature.[3][4] For optimal results, consider pre-heating the eluent before it enters the column.[4]

Scenario 2: Poor Peak Shape (Tailing or Fronting)

Question: "The peak for my this compound is tailing significantly. What's causing this and how can I improve the peak shape?"

Answer:

Peak tailing can obscure the detection of small impurities and affect the accuracy of integration. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[3]Reduce the injection volume or dilute the sample.[4]
Column Contamination/Degradation Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause peak tailing.[2]Flush the column with a strong solvent. If this does not resolve the issue, consider replacing the guard column or the analytical column.[2][3]
Mobile Phase pH If the mobile phase pH is not optimal, it can lead to secondary interactions between the analyte and the stationary phase.While this compound is a neutral compound, this can be a factor for other analytes. Ensure the mobile phase pH is appropriate for your column and analytes.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4]Whenever possible, dissolve the sample in the mobile phase.[4]

Workflow for Troubleshooting HPLC Issues

Caption: A systematic workflow for diagnosing and resolving common HPLC issues.

Gas Chromatography (GC) Troubleshooting

Scenario 3: Ghost Peaks in the Chromatogram

Question: "I'm seeing unexpected 'ghost' peaks in my GC analysis of this compound. Where are they coming from?"

Answer:

Ghost peaks are spurious peaks that can appear in a chromatogram and are often the result of contamination or carryover.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Septum Bleed Over time, the injector port septum can degrade and release volatile compounds.Replace the septum regularly.
Sample Carryover Residual sample from a previous injection can be eluted in a subsequent run.Implement a thorough needle wash protocol. If carryover persists, a high-temperature bake-out of the injector and column may be necessary.
Contaminated Carrier Gas Impurities in the carrier gas can accumulate on the column and elute as broad peaks.Use high-purity carrier gas and ensure that gas traps are functioning correctly.
Syringe Contamination A dirty syringe can introduce contaminants into the system.Clean the syringe thoroughly between injections or use a new syringe.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial analytical method to assess the purity of a new batch of this compound?

A1: For routine purity assessment of volatile compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the preferred method due to its high resolution and sensitivity for organic molecules.[5] HPLC with UV detection is also a robust alternative, particularly for identifying any non-volatile impurities.[5][6]

Q2: How should I prepare my this compound sample for HPLC and GC analysis?

A2: Proper sample preparation is crucial for obtaining reliable results.[7]

  • For HPLC: Accurately weigh a small amount of the sample (e.g., 10-20 mg) and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.[8] It is recommended to filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent particulates from damaging the column and instrument.[7][9]

  • For GC: Prepare a stock solution by dissolving a known amount of the sample in a high-purity solvent like acetone or dichloromethane.[5] Further dilute this solution to an appropriate concentration for your instrument's sensitivity.

Q3: What are some potential impurities I should look for in my analysis of this compound?

A3: Impurities can arise from the starting materials, side reactions during synthesis, or degradation.[10] Potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Other difluorophenylacetonitrile isomers.

  • By-products: Compounds formed from side reactions.

  • Residual solvents: Solvents used in the synthesis and purification process.[11]

Q4: Can I use Nuclear Magnetic Resonance (NMR) for purity determination?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a reference standard of the analyte itself.[5][6][12] It provides detailed structural information and can be used as an orthogonal method to confirm the results obtained from chromatography.[5][12]

Q5: How can Mass Spectrometry (MS) be used in the analysis of this compound?

A5: Mass spectrometry, especially when coupled with chromatography (LC-MS or GC-MS), is invaluable for identifying unknown impurities.[6] It provides molecular weight and fragmentation information, which can be used to elucidate the structure of impurities.[13]

IV. Standard Operating Procedures (SOPs)

SOP 1: Purity Determination of this compound by HPLC-UV

1.0 Objective: To determine the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2.0 Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)[14]

  • Water (HPLC grade)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

3.0 Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4.0 Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare the sample solution as described in the FAQ section.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Purity Calculation Workflow

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2,5-Difluorophenylacetonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Difluorophenylacetonitrile is a fluorinated aromatic nitrile, a class of compounds serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The isomeric purity and the profile of trace-level impurities in such precursors are critical, as they can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for quality control during the manufacturing process.[4][5]

The two most powerful and ubiquitous techniques in a pharmaceutical analyst's toolkit for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] This guide provides an in-depth, objective comparison of these two analytical techniques for the purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate technique for their specific analytical challenges, in accordance with regulatory standards like those outlined by the ICH.[7]

Physicochemical Properties and Method Selection Rationale

The selection of an appropriate chromatographic technique is fundamentally dictated by the physicochemical properties of the analyte. This compound (C₈H₅F₂N, MW: 153.13 g/mol ) possesses properties that make it a candidate for both HPLC and GC analysis.[1][2]

  • Volatility: With a boiling point of approximately 90 °C at 5 mmHg and around 200-202 °C at atmospheric pressure, the compound is sufficiently volatile for gas chromatography.[1][8][9]

  • Thermal Stability: The compound's stability at elevated temperatures, typical for a GC inlet, is a prerequisite for successful GC analysis without degradation.

  • Polarity and Solubility: The presence of the electron-withdrawing nitrile group and fluorine atoms imparts polarity, making it soluble in common organic solvents like acetonitrile and methanol. This solubility and polarity make it ideally suited for Reverse-Phase HPLC (RP-HPLC).[10]

This dual suitability makes a direct comparison not only possible but also highly valuable. HPLC is often the workhorse for non-volatile or thermally sensitive compounds, while GC excels with volatile analytes.[11][12] Our analysis will explore the distinct advantages each technique offers for this specific molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly in its reverse-phase mode, is a cornerstone of pharmaceutical quality control for its robustness and versatility in separating compounds with varying polarities.[13]

Causality of Method Design

For an aromatic nitrile, RP-HPLC is the logical choice. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar impurities will be retained longer on the column, while more polar impurities will elute earlier. The choice of a C18 column provides a high degree of hydrophobicity, ensuring adequate retention and separation of the main analyte from its potential process-related impurities.[14][15] The mobile phase, a gradient mixture of buffered water and acetonitrile, allows for the elution of a wide range of impurities with varying polarities, which is crucial for comprehensive impurity profiling. UV detection is selected due to the presence of the aromatic ring, a strong chromophore.

Experimental Protocol: HPLC-UV

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

3. Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the test sample and dissolve in 100 mL of diluent. This higher concentration is used for the detection of trace impurities.

4. System Suitability:

  • As per USP <621>, inject the standard solution five times.[16][17] The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

5. Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[7][18]

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: Aq. Formic Acid B: ACN Formic Acid) Injection Inject 10 µL MobilePhase->Injection SamplePrep Sample Prep (1 mg/mL in Diluent) SamplePrep->Injection Separation C18 Column Gradient Elution Injection->Separation Detection DAD Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (% Area Normalization) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the purity analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is the definitive technique for the identification of unknown volatile and semi-volatile impurities.[11] It couples the high-resolution separation power of gas chromatography with the unparalleled identification capabilities of mass spectrometry.

Causality of Method Design

The inherent volatility of this compound makes it an excellent candidate for GC. A non-polar capillary column, such as one with a 5% phenyl-arylene phase (e.g., HP-5ms), is chosen for its versatility and ability to separate compounds primarily based on their boiling points.[19] A programmed temperature ramp is essential to first separate highly volatile impurities at lower temperatures before ramping up to elute the main analyte and any less volatile impurities. The key advantage of GC-MS is the detector. Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that act as a "fingerprint" for a molecule, allowing for confident identification of unknown impurities by matching against spectral libraries (like NIST) or through manual interpretation.[20][21] For this analyte, derivatization is unnecessary, simplifying the sample preparation process.[22][23]

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Liner: Splitless, single taper with glass wool.

  • Sample Vials: 2 mL amber vials with PTFE/silicone septa.

2. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 400 m/z.

3. Sample Preparation:

  • Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the test sample and dissolve in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

4. Data Analysis:

  • Identify the main component peak based on its retention time and mass spectrum.

  • Integrate all other peaks in the chromatogram.

  • For each impurity peak, perform a mass spectral library search (NIST) for tentative identification.

  • Confirm identification by analyzing the fragmentation pattern. Expected fragments for the parent compound would include the molecular ion (M⁺) at m/z 153, and fragments corresponding to the loss of HCN (m/z 126) and cleavage of the benzyl group.

Workflow Diagram: GC-MS Impurity Identification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (1 mg/mL in DCM) Injection Inject 1 µL (Splitless) SamplePrep->Injection Separation HP-5ms Column Temp. Program Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Scan 40-400 m/z) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC SpectralSearch Mass Spectral Library Search TIC->SpectralSearch Identification Impurity Identification SpectralSearch->Identification

Caption: Workflow for impurity identification in this compound by GC-MS.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal. One is not universally "better" than the other; they are powerful, complementary tools.

ParameterHPLC-UVGC-MSRationale & Insights
Primary Application Quantitative Purity & Impurity ProfilingQualitative Impurity IdentificationHPLC is ideal for routine QC to determine the percentage purity and quantify known impurities. GC-MS excels at identifying unknown volatile components.[11]
Identification Power Limited (Retention Time Matching)High (Mass Spectral Fingerprinting)GC-MS provides structural information, making it definitive for identification. HPLC-UV relies on comparing the retention time to a known standard.[12][24]
Selectivity HighVery HighHPLC selectivity can be finely tuned by altering both mobile and stationary phases. GC offers extremely high peak capacity due to long capillary columns.
Sensitivity Good to ExcellentExcellent to SuperiorWhile HPLC-UV is sensitive, GC-MS in Selected Ion Monitoring (SIM) mode can achieve exceptionally low detection limits for targeted impurities.
Analysis of Non-Volatiles YesNoHPLC is the only option for non-volatile or thermally labile impurities (e.g., polymers, salts, degradation products).[11]
Speed Moderate (15-30 min)Fast (10-20 min)GC methods can often have shorter run times for volatile analytes.
Method Development More ComplexRelatively SimplerHPLC method development involves optimizing mobile phase composition, pH, gradient, and column chemistry. GC development primarily focuses on the temperature program.
Cost & Complexity LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than GC-MS systems.
Illustrative Experimental Data Comparison

The following table presents hypothetical, yet realistic, data for the analysis of a batch of this compound containing a hypothetical isomer impurity (e.g., 2,3-Difluorophenylacetonitrile).

MetricHPLC-UV MethodGC-MS Method
Analyte RT 9.52 min8.15 min
Impurity RT 9.21 min7.98 min
Resolution (Analyte/Impurity) 2.12.5
Analyte LOQ ~0.01% (area)~0.005% (area)
Impurity Identification By RT match with standard onlyConfirmed by unique mass spectrum

Conclusion and Recommendations

Both HPLC and GC-MS are highly effective and validated techniques for the purity analysis of this compound. The optimal choice is contingent on the analytical objective.

  • For routine quality control, batch release, and quantification of known impurities, HPLC-UV is the recommended technique. Its robustness, high precision, and lower operational cost make it perfectly suited for high-throughput environments where the primary goal is to confirm that a product meets pre-defined purity specifications.

  • For impurity identification, structural elucidation of unknowns, and in-depth troubleshooting or process development, GC-MS is the indispensable tool. Its ability to provide definitive molecular fingerprints of volatile impurities is unmatched by HPLC-UV and is essential for building a comprehensive understanding of the impurity profile.

In a comprehensive drug development program, these techniques should be viewed as complementary. HPLC provides the quantitative data for routine checks, while GC-MS provides the crucial identification capabilities needed to investigate any unexpected peaks or out-of-specification results, ensuring the highest standards of pharmaceutical quality and safety.

References

Comparing the reactivity of 2,5-Difluorophenylacetonitrile with other difluorophenylacetonitrile isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have carved out a significant niche. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, difluorophenylacetonitriles stand out as versatile intermediates. Their utility stems from the presence of two reactive centers: the aromatic ring, which can undergo nucleophilic aromatic substitution, and the acidic benzylic protons of the acetonitrile moiety, which allow for a variety of carbon-carbon bond-forming reactions.

This guide provides an in-depth comparison of the reactivity of 2,5-difluorophenylacetonitrile with its other isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-difluorophenylacetonitrile. By understanding the subtle yet significant differences in their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Decisive Influence of Fluorine's Position on Reactivity

The reactivity of difluorophenylacetonitrile isomers is primarily dictated by the position of the two fluorine atoms on the phenyl ring. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, yet significant, electron-donating resonance effect (+M) due to its lone pairs of electrons. The interplay of these two effects, which varies with the substituent's position (ortho, meta, or para) relative to the cyanomethyl group, governs the acidity of the benzylic protons and the susceptibility of the aromatic ring to nucleophilic attack.

Acidity of Benzylic Protons: A Tale of Inductive Effects

The acidity of the benzylic protons is a critical parameter that determines the ease of carbanion formation, a key step in many synthetic transformations such as alkylations and condensation reactions. The stronger the electron-withdrawing effect of the substituted phenyl ring, the more stable the resulting carbanion, and thus, the more acidic the benzylic protons.

The inductive effect of fluorine diminishes with distance. Therefore, isomers with fluorine atoms at the ortho and para positions are expected to have a more pronounced effect on the acidity of the benzylic protons compared to those with meta-fluorine substituents.

dot graph "" { graph [fontname="Arial", layout="dot", rankdir="TB", splines="ortho"]; node [fontname="Arial", style="filled", shape="box", margin="0.2,0.1"]; edge [fontname="Arial", color="#5F6368"];

} "Electronic and Steric Influences on Reactivity"

Based on these principles, we can predict the following trend in the acidity of the benzylic protons:

2,6- > 2,4- > 2,5- ≈ 3,4- > 2,3- > 3,5-

  • 2,6-Difluorophenylacetonitrile: With two ortho-fluorine atoms, this isomer is expected to have the most acidic benzylic protons due to the strong, additive inductive effect of the two fluorine atoms in close proximity to the cyanomethyl group.

  • 2,4-Difluorophenylacetonitrile: The presence of an ortho and a para fluorine atom also leads to a significant increase in acidity.

  • 2,5- and 3,4-Difluorophenylacetonitrile: These isomers have one fluorine atom that can exert a strong inductive effect (ortho or para) and another that has a weaker effect (meta), leading to intermediate acidity.

  • 2,3-Difluorophenylacetonitrile: Similar to the 2,5- and 3,4-isomers, it has one ortho- and one meta-fluorine.

  • 3,5-Difluorophenylacetonitrile: With both fluorine atoms in the meta position, the inductive effect on the benzylic protons is the weakest, resulting in the lowest acidity among the isomers.

Nucleophilic Aromatic Substitution (SNAr): Activating the Ring for Attack

The electron-withdrawing nature of the fluorine atoms and the cyanomethyl group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The rate of SNAr is highly dependent on the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate that is formed during the reaction. This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group (in this case, one of the fluorine atoms).

Therefore, isomers with a fluorine atom positioned ortho or para to another fluorine atom and/or the cyanomethyl group will be more reactive towards SNAr.

dot graph "" { graph [fontname="Arial", layout="dot", rankdir="LR", splines="ortho"]; node [fontname="Arial", style="filled", shape="box", margin="0.2,0.1"]; edge [fontname="Arial", color="#5F6368"];

} "Generalized SNAr Pathway"

Expected SNAr Reactivity Trend:

  • 2,4-Difluorophenylacetonitrile: This isomer is expected to be highly reactive towards SNAr at both the C2 and C4 positions, as each fluorine atom is activated by the other fluorine and the cyanomethyl group in ortho and para positions.

  • 3,4-Difluorophenylacetonitrile: The fluorine at C4 is activated by the cyanomethyl group (para) and the fluorine at C3 (ortho), making it a likely site for nucleophilic attack.

  • This compound: The fluorine at C2 is activated by the cyanomethyl group (ortho) and the fluorine at C5 is activated by the cyanomethyl group (meta). Therefore, substitution is more likely to occur at the C2 position.

  • 2,3-Difluorophenylacetonitrile: The fluorine at C2 is activated by the cyanomethyl group (ortho) and the fluorine at C3 (ortho). The fluorine at C3 is activated by the fluorine at C2 (ortho) and the cyanomethyl group (meta). Both positions are activated, leading to potential regioselectivity issues.

  • 2,6-Difluorophenylacetonitrile: Both fluorine atoms are activated by the cyanomethyl group (ortho). However, steric hindrance from the two ortho-fluorines and the cyanomethyl group can significantly decrease the rate of nucleophilic attack.

  • 3,5-Difluorophenylacetonitrile: Both fluorine atoms are meta to the cyanomethyl group, providing the least activation for SNAr. This isomer is expected to be the least reactive.

Experimental Data and Comparative Analysis

IsomerPhysical PropertiesReactivity Highlights & Experimental Examples
2,3-Difluorophenylacetonitrile Liquid, BP: 216.9 °C[1]Serves as a versatile intermediate in organic synthesis.[1] The ortho and meta fluorine atoms provide a unique electronic environment.
2,4-Difluorophenylacetonitrile Liquid, BP: 98 °C at 10 mmHg[2]Used in the preparation of more complex molecules, such as (E,Z)-(4S)-4-tert-butoxycarbonylamino-3-hydroxy-2-(3,5-difluorophenyl)-5-phenyl-2-pentenenitrile.[2][3]
This compound Liquid, BP: 90 °C at 5 mmHg[4]A valuable building block in chemical synthesis.[4]
2,6-Difluorophenylacetonitrile Liquid, BP: 210.7 °C[5]Employed in the synthesis of ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate. The two ortho-fluorines create a sterically hindered environment.
3,4-Difluorophenylacetonitrile Solid, MP: 35-38 °CA key intermediate in the synthesis of various organic molecules.[6]
3,5-Difluorophenylacetonitrile Solid, MP: 35-38 °C[7]The two meta-fluorine atoms provide a different reactivity profile compared to other isomers.

Experimental Protocols

To provide a practical context for the discussed reactivity, here are two representative experimental protocols for the synthesis of derivatives from difluorophenylacetonitrile isomers.

Protocol 1: Synthesis of Ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate from 2,6-Difluorophenylacetonitrile

This protocol is an example of a reaction that utilizes the acidity of the benzylic protons of 2,6-difluorophenylacetonitrile.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 2,6-difluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

  • A solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the carbanion.

  • Acylation: A solution of ethyl 2-ethyl-3-oxobutanoate (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate.

dot graph "" { graph [fontname="Arial", layout="dot", rankdir="LR", splines="ortho"]; node [fontname="Arial", style="filled", shape="box", margin="0.2,0.1"]; edge [fontname="Arial", color="#5F6368"];

} "Synthesis via Benzylic Deprotonation"

Protocol 2: Preparation of (E,Z)-(4S)-4-tert-butoxycarbonylamino-3-hydroxy-2-(2,4-difluorophenyl)-5-phenyl-2-pentenenitrile from 2,4-Difluorophenylacetonitrile

This protocol showcases a condensation reaction involving the benzylic protons of 2,4-difluorophenylacetonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,4-difluorophenylacetonitrile (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in a protic solvent like ethanol, a catalytic amount of a base such as piperidine or sodium ethoxide is added.

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the carbonyl compound. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pentenenitrile derivative.[2][3]

Conclusion

The reactivity of difluorophenylacetonitrile isomers is a nuanced subject, with the position of the fluorine atoms playing a pivotal role. While a definitive, experimentally determined order of reactivity for all isomers in various reactions is yet to be established, a solid understanding of the underlying electronic principles allows for rational predictions. The 2,6-isomer is poised to be the most acidic at the benzylic position, while the 2,4-isomer is likely the most susceptible to nucleophilic aromatic substitution. Conversely, the 3,5-isomer is expected to be the least reactive in both scenarios.

This guide provides a framework for researchers to approach the use of these valuable building blocks. By carefully considering the electronic and steric factors, and by drawing upon the available experimental evidence, scientists can strategically select the most suitable difluorophenylacetonitrile isomer to achieve their synthetic goals in the development of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2,5-Difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Difluorophenylacetonitrile in Modern Chemistry

This compound is a crucial building block in the synthesis of a wide array of high-value chemical entities. Its structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the difluorophenyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate highly sought after in medicinal chemistry. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to researchers and drug development professionals.

Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. These classic methods, however, often require stoichiometric amounts of toxic copper(I) cyanide and harsh reaction conditions, limiting their applicability and environmental sustainability.[1] Modern synthetic chemistry has largely pivoted towards transition metal-catalyzed cross-coupling reactions, which offer milder conditions, superior functional group tolerance, and greater efficiency.[2]

This guide provides a comparative analysis of the leading catalytic systems for the synthesis of this compound, focusing on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic underpinnings of each system, present supporting experimental data, and offer practical insights to aid in catalyst selection and process optimization.

Palladium-Catalyzed Cyanation: The Gold Standard in Versatility

Palladium catalysis is arguably the most extensively studied and versatile method for the cyanation of aryl halides.[2] Its high catalytic efficacy and broad functional group compatibility have established it as a benchmark in cross-coupling chemistry. However, the high cost of palladium and the sensitivity of its catalytic complexes to poisoning by cyanide ions are significant drawbacks that must be managed.[1]

Mechanistically, the generally accepted catalytic cycle for palladium-catalyzed cyanation proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a cyanide source, and reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.

A significant advancement in this area has been the development of methods using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic, stable, and easy-to-handle cyanide source.[3] This approach mitigates the risks associated with using highly toxic alkali metal cyanides like NaCN or KCN.

Representative Palladium-Catalyzed Protocol

A highly efficient, ligand-free method for the cyanation of aryl bromides has been reported, which is applicable to the synthesis of this compound from 2,5-difluorobenzyl bromide or the cyanation of 1-bromo-2,5-difluorobenzene. For the latter, the reaction proceeds with as little as 0.1 mol % of Pd(OAc)₂ and K₄[Fe(CN)₆] in dimethylacetamide (DMAC) at 120 °C, affording excellent yields.[3] The absence of a phosphine ligand simplifies the procedure and reduces costs.

Nickel-Catalyzed Cyanation: A Cost-Effective and Powerful Alternative

Nickel-catalyzed cyanation has emerged as a powerful and more economical alternative to palladium-based systems.[4] Nickel is significantly more earth-abundant and less expensive than palladium, making it an attractive option for large-scale industrial synthesis. Modern nickel catalysis enables mild and efficient transformations with a wide range of cyanide sources.[5]

The catalytic cycle of nickel-catalyzed cyanation is analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. A key challenge in nickel catalysis is the management of the catalyst's air sensitivity, although air-tolerant protocols have been developed.[6] For instance, the use of polymethylhydrosiloxane (PMHS) as a green, homogeneous reductant allows the reaction to be performed under an air atmosphere, obviating the need for gloveboxes or Schlenk techniques.[6]

Representative Nickel-Catalyzed Protocol

An air-tolerant protocol using a NiCl₂/Xantphos catalyst system with zinc cyanide (Zn(CN)₂) as the cyanide source and PMHS as a reductant is effective for a broad scope of (hetero)aryl halides.[6] This method demonstrates good functional group tolerance and provides high yields, making it a practical choice for synthesizing this compound from its corresponding aryl bromide.

Copper-Catalyzed Cyanation: The Economical Workhorse for Scalable Synthesis

Copper is the most economical and sustainable catalyst choice for cyanation reactions on an industrial scale.[7] While palladium is often more active with a broader functional group tolerance, the economic advantages of copper are substantial.[7] Copper-catalyzed cyanations, inspired by the classic Rosenmund-von Braun reaction, have been refined to operate under catalytic conditions with improved efficiency and substrate scope.

The mechanism of copper-catalyzed cyanation is believed to proceed through a Cu(I)/Cu(III) cycle. The reaction can be accelerated by the use of ligands, such as 1,2-diamines.[7] Photoinduced, copper-catalyzed methods have even been developed that allow for the cyanation of unactivated alkyl chlorides at room temperature, showcasing the evolving capabilities of copper catalysis.[8]

Representative Copper-Catalyzed Protocol

A well-established method for the copper-catalyzed cyanation of aryl bromides utilizes CuI as the catalyst, NaCN as the cyanide source, and a 1,2-diamine ligand in a suitable solvent.[7] This system has proven effective for a variety of aryl bromides and represents a robust and scalable approach for the synthesis of this compound.

Comparative Performance Analysis

To facilitate catalyst selection, the table below summarizes the key performance characteristics of the discussed catalytic systems. The data is compiled from representative literature procedures for the cyanation of aryl bromides, which serves as a reliable proxy for the synthesis of this compound from 1-bromo-2,5-difluorobenzene.

Parameter Palladium-Catalyzed Nickel-Catalyzed Copper-Catalyzed
Catalyst Example Pd(OAc)₂NiCl₂ / XantphosCuI / Diamine Ligand
Typical Yield Good to Excellent (83-96%)[3]Good (up to 99%)[6]Good to Excellent[7]
Reaction Temp. 120 °C[3]100 °C[6]110 °C[7]
Reaction Time ~5 hours[3]~16 hours[6]~24 hours[7]
Catalyst Loading Very Low (0.1 mol %)[3]Low (1-5 mol %)[6]Moderate (5-10 mol %)[7]
Cyanide Source K₄[Fe(CN)₆] (non-toxic)[3]Zn(CN)₂ (less toxic)[6]NaCN (highly toxic)[7]
Key Advantage High turnover, ligand-free option[3]Air-tolerant, cost-effective[6]Highly economical, scalable[7]
Key Disadvantage High cost of PalladiumPotential air sensitivityHigher catalyst loading, toxic CN⁻ source

Experimental Protocols

Protocol 1: Ligand-Free Palladium-Catalyzed Cyanation

This protocol is adapted from the method described by Weissman et al. for the cyanation of aryl bromides.[3]

  • To a reaction vessel, add 1-bromo-2,5-difluorobenzene (1.0 mmol), potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.001 mmol, 0.1 mol %).

  • Add dimethylacetamide (DMAC, 4 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within 5 hours.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Air-Tolerant Nickel-Catalyzed Cyanation

This protocol is adapted from the air-tolerant method developed by Shields et al.[6]

  • In a vial open to the air, combine 1-bromo-2,5-difluorobenzene (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), NiCl₂ (0.05 mmol, 5 mol %), and Xantphos (0.06 mmol, 6 mol %).

  • Add DMA (2 mL) as the solvent, followed by polymethylhydrosiloxane (PMHS, 2.0 mmol).

  • Seal the vial with a cap and place it in a preheated aluminum block at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, carefully quench the reaction with aqueous HCl (1M).

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the residue by flash chromatography to obtain this compound.

Visualizing the Catalytic Process

General Catalytic Cycle for Cross-Coupling Cyanation

Catalytic_Cycle General catalytic cycle for M-catalyzed cyanation (M = Pd, Ni). M0 M(0) OxAdd Oxidative Addition M0->OxAdd ArX Ar-X ArX->OxAdd MII_complex Ar-M(II)-X OxAdd->MII_complex Transmetalation Transmetalation MII_complex->Transmetalation CN_source M'-CN CN_source->Transmetalation MII_CN_complex Ar-M(II)-CN Transmetalation->MII_CN_complex RedElim Reductive Elimination MII_CN_complex->RedElim RedElim->M0 ArCN Ar-CN RedElim->ArCN

Caption: General catalytic cycle for M-catalyzed cyanation (M = Pd, Ni).

Decision Workflow for Catalyst Selection

Caption: Decision workflow for selecting a suitable cyanation catalyst.

Conclusion

The synthesis of this compound can be achieved with high efficiency using palladium, nickel, or copper-based catalytic systems. The choice of catalyst is a strategic decision that depends on the specific requirements of the synthesis, including cost, scale, and the need for functional group tolerance.

  • Palladium catalysts offer unparalleled activity and versatility, with modern protocols allowing for very low catalyst loadings and the use of non-toxic cyanide sources.[3] They are ideal for small-scale synthesis where performance is the top priority.

  • Nickel catalysts provide a compelling balance of high reactivity and lower cost, with recent advancements enabling air-tolerant procedures that enhance their practicality.[4][6] They represent a robust choice for both bench-scale and pilot-scale production.

  • Copper catalysts remain the undisputed leader for industrial-scale synthesis due to their low cost and scalability.[7] While they may require more optimization, their economic advantage is significant.

By understanding the distinct advantages and limitations of each system, researchers and drug development professionals can make informed decisions to best achieve their synthetic goals in a manner that is both efficient and sustainable.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,5-Difluorophenylacetonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,5-Difluorophenylacetonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, complete with detailed experimental protocols and a rigorous cross-validation framework. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for this compound.

Introduction to this compound and the Imperative of Accurate Quantification

This compound is an aromatic nitrile that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Its chemical structure, characterized by a benzene ring substituted with two fluorine atoms and a cyanomethyl group, imparts specific physicochemical properties that influence the choice of analytical methodology.[2] The purity and concentration of this intermediate directly impact the yield and quality of the final API. Therefore, the development of accurate and precise analytical methods for its quantification is a critical aspect of process control and quality assurance.

The selection of an analytical method is a strategic decision based on the analyte's properties, the sample matrix, and the intended application of the method. Both HPLC and GC are powerful chromatographic techniques widely employed in pharmaceutical analysis. However, they operate on different principles of separation, making a direct comparison and cross-validation essential to ensure the consistency and reliability of analytical data, especially when transferring methods between laboratories or employing different techniques for the same analysis.

Methodology Comparison: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound hinges on several factors, including the compound's volatility, thermal stability, and the presence of a chromophore.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which possesses a UV-absorbing aromatic ring, HPLC with UV detection is a highly suitable method. It offers the advantage of operating at ambient temperature, thus avoiding potential thermal degradation of the analyte.

  • Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. This compound, with a boiling point of approximately 90°C at 5mm Hg, is amenable to GC analysis.[3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and selectivity.

The following sections provide detailed experimental protocols for the quantification of this compound using both HPLC-UV and GC-FID.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[4]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Gas Chromatography (GC) Method with Flame Ionization Detection (FID)

This protocol outlines a GC-FID method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with an FID

  • Autosampler

  • Split/splitless injector

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[5]

  • Injector Temperature: 250°C[5]

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injection Volume: 1 µL (split mode, 50:1)[5]

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as acetone or ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Dissolve the test sample in the solvent to an expected concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Cross-Validation of HPLC and GC Methods

Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same analyte.[6] This is a critical step to ensure data integrity when methods are used interchangeably or when results from different laboratories are compared. The cross-validation of the HPLC and GC methods for this compound should be conducted according to a predefined protocol.

Cross-Validation Workflow

Caption: Workflow for the Cross-Validation of HPLC and GC Methods.

Acceptance Criteria for Cross-Validation

The acceptance criteria for cross-validation should be predefined in the validation protocol.[7] The following are typical criteria for chromatographic methods:[2]

  • Accuracy: The mean percentage difference between the results of the two methods should be within ±15%.

  • Precision: The coefficient of variation (%CV) of the replicate measurements for each method should not exceed 15%.

  • Correlation: A plot of the results from the HPLC method versus the GC method should exhibit a high degree of correlation, with a correlation coefficient (r²) of ≥ 0.98.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of the HPLC-UV and GC-FID methods for the quantification of this compound.

Validation ParameterHPLC with UV DetectionGas Chromatography (GC) with FID
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 0.5 µg/mL
Analysis Time ~ 10 - 15 minutes~ 12 - 18 minutes
Sample Volatility Not RequiredRequired
Thermal Stability Not a concernRequired

Complementary Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for the qualitative identification and characterization of this compound. The nitrile group (C≡N) exhibits a strong, sharp absorption band in a relatively uncongested region of the infrared spectrum, typically between 2260 and 2240 cm⁻¹ for saturated nitriles and 2240 to 2220 cm⁻¹ for aromatic nitriles.[8][9] This characteristic peak provides a definitive fingerprint for the nitrile functionality.

While quantitative FT-IR analysis is possible, it is generally less precise than chromatographic methods for complex mixtures. However, as a rapid and non-destructive technique, FT-IR is an excellent complementary method for identity confirmation.

Conclusion: A Framework for Method Selection and Validation

Both HPLC and GC are robust and reliable methods for the quantification of this compound. The choice between the two will depend on the specific laboratory environment, available instrumentation, and the nature of the sample matrix.

  • HPLC-UV is a versatile and widely accessible technique that is particularly advantageous when dealing with samples that may contain non-volatile impurities or when thermal degradation is a concern.

  • GC-FID offers excellent sensitivity and is a powerful tool for the analysis of volatile compounds, providing high-resolution separation.

A thorough cross-validation, as outlined in this guide, is essential to ensure the consistency and reliability of analytical data, regardless of the method employed. By adhering to a well-defined cross-validation protocol with pre-established acceptance criteria, researchers and scientists can confidently generate high-quality data that is transferable and defensible. This rigorous approach to analytical method validation is a cornerstone of scientific integrity and a critical component of the drug development process.

References

Safety Operating Guide

Proper Disposal of 2,5-Difluorophenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists engaged in pharmaceutical and chemical synthesis, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides a detailed protocol for the proper disposal of 2,5-Difluorophenylacetonitrile (CAS No. 69584-87-8), a common intermediate in the synthesis of bioactive molecules.[1][2] Adherence to these procedures is paramount to ensure personnel safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes skin and serious eye irritation and may cause respiratory irritation. The primary concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide gas, especially under acidic conditions.[5]

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₅F₂N[3]
Molecular Weight 153.13 g/mol [3][4]
Appearance Clear colorless to yellow liquid[3]
Density 1.233 g/mL at 25 °C[3][4]
Flash Point 103 °C (217.4 °F) - closed cup[4]
Boiling Point 90 °C at 5 mmHg[3]

The Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the systematic process for the safe disposal of this compound waste from the point of generation to its final collection by hazardous waste professionals.

Diagram of the Disposal Workflow

DisposalWorkflow This compound Disposal Workflow A Step 1: Don PPE B Step 2: Segregate Waste (Halogenated Organic Liquid) A->B C Step 3: Select Compatible Waste Container B->C D Step 4: Transfer Waste in a Fume Hood C->D E Step 5: Label Container Accurately D->E F Step 6: Store Securely in Satellite Accumulation Area E->F G Step 7: Arrange for Waste Pickup F->G H Result: Safe & Compliant Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Detailed Procedural Steps:

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton. Always inspect gloves for integrity before use.[5]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6][7]

Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions and reduces disposal costs.

  • This compound is a halogenated organic compound due to the presence of fluorine atoms.[7]

  • It must be collected in a waste container designated for halogenated organic liquids .[7][8][9]

  • Crucially, do not mix this waste with non-halogenated solvents, strong acids, strong bases, or oxidizing agents.[10][6] Mixing with acids can generate lethal hydrogen cyanide gas.[5]

Step 3: Select a Compatible Waste Container The choice of container is vital for safe storage and transport.

  • Use a clean, leak-proof container made of a material compatible with the chemical, such as a polyethylene or glass bottle.[8][11][12]

  • The container must have a tightly sealing screw cap to prevent the escape of vapors.[9][13]

  • Ensure the container is in good condition, free from cracks or damage.[9]

Step 4: Transfer Waste in a Ventilated Area All transfers of this compound waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7][8] Use a funnel to prevent spills on the exterior of the container.

Step 5: Accurate and Complete Labeling Proper labeling is a regulatory requirement and ensures safe handling by everyone.

  • As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[8][9]

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"[9]

    • The specific hazards: "Toxic," "Flammable," "Irritant"[14]

    • The accumulation start date (the date the first waste was added)[6][14]

    • An accurate list of all constituents and their approximate percentages.[8]

Step 6: Secure Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Store the container in secondary containment to prevent spills from spreading.[8]

  • Keep the container away from heat, ignition sources, and incompatible chemicals.[12]

Step 7: Arrange for Professional Disposal Waste should be picked up by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[11][15]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

  • Do not exceed the accumulation limits for your laboratory's generator status as defined by the EPA.[16]

Emergency Procedures for Spills and Exposure

Spill Management: In the event of a spill, immediate and correct action is crucial.

  • Evacuate all non-essential personnel from the area.[6]

  • Remove all sources of ignition.[6]

  • If safe to do so, increase ventilation in the area.

  • Contain the spill using a non-combustible absorbent material like sand, vermiculite, or a universal chemical absorbent. Do not use paper towels for large spills.[6]

  • Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[6]

  • Clean the spill area thoroughly with soap and water.

First Aid for Exposure:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][17]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[10][18]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10][17]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][18]

Regulatory Considerations: EPA Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized by specific codes. While this compound is not explicitly listed by name, it would likely be classified based on its characteristics:

  • D001 (Ignitability): Although it has a high flash point of 103 °C, it is still classified as a combustible liquid.[4] Depending on the specific regulatory interpretation, it may be managed as an ignitable waste.[19][20]

  • D003 (Reactivity): Wastes that can generate toxic gases when mixed with water or under certain pH conditions can be considered reactive. Due to the potential to release hydrogen cyanide, this code could apply.[19]

  • Toxicity (U- or P-list): As a nitrile compound, it may fall under waste codes for toxic substances, particularly if discarded in its pure, unused form. The specific code would depend on the concentration and regulatory interpretation.

Consult with your institution's EHS department for the precise EPA waste codes used at your facility, as this ensures full compliance with federal and local regulations.[16][21]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluorophenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Difluorophenylacetonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.